molecular formula C19H36N2O5 B15560074 Neoenactin A

Neoenactin A

Katalognummer: B15560074
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: RBILPDRITRQXOM-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Neoenactin A has been reported in Streptomyces abikoensis and Streptomyces roseoviridis with data available.

Eigenschaften

Molekularformel

C19H36N2O5

Molekulargewicht

372.5 g/mol

IUPAC-Name

(2S)-2-amino-N-(3,10-dioxohexadecyl)-N,3-dihydroxypropanamide

InChI

InChI=1S/C19H36N2O5/c1-2-3-4-7-10-16(23)11-8-5-6-9-12-17(24)13-14-21(26)19(25)18(20)15-22/h18,22,26H,2-15,20H2,1H3/t18-/m0/s1

InChI-Schlüssel

RBILPDRITRQXOM-SFHVURJKSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Neoenactin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neoenactin A, a member of the enactin family of antibiotics, exerts its antifungal effect through the targeted inhibition of N-myristoyltransferase (NMT). This enzyme plays a crucial role in the viability of fungal organisms by catalyzing the cotranslational attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a multitude of essential proteins. This lipid modification, known as N-myristoylation, is critical for protein localization, stability, and function, particularly for proteins involved in signal transduction and cellular morphogenesis. Disruption of this process by this compound leads to a cascade of downstream effects, ultimately compromising fungal cell wall integrity and inhibiting growth. This guide provides a comprehensive overview of the mechanism of action of this compound, including available data on its inhibitory activity, the affected signaling pathways, and detailed experimental protocols relevant to its study.

Core Mechanism: Inhibition of N-Myristoyltransferase (NMT)

The primary molecular target of this compound is N-myristoyltransferase (NMT), a ubiquitous and essential enzyme in eukaryotes.[1][2] NMT facilitates the covalent attachment of myristoyl-CoA to the N-terminal glycine residue of a specific subset of cellular proteins. This modification is vital for the proper functioning of numerous proteins involved in critical cellular processes.

The inhibition of NMT by this compound disrupts the myristoylation of these target proteins, leading to their mislocalization and loss of function. This disruption of protein function is the foundational event in the antifungal activity of this compound.

The Significance of N-Myristoylation in Fungi

N-myristoylation is indispensable for the viability of many fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[3] Key myristoylated proteins in fungi include:

  • ADP-ribosylation factors (ARFs): Small GTPases that regulate vesicular trafficking and the structure of the Golgi apparatus.

  • G protein α-subunits: Components of heterotrimeric G protein complexes that are central to various signaling pathways.

  • Src family kinases: Involved in signal transduction pathways that control cell growth, differentiation, and morphology.

By preventing the myristoylation of these and other essential proteins, this compound effectively cripples fundamental cellular operations.

Quantitative Data on Inhibitory Activity

Table 1: Illustrative IC50 Values of NMT Inhibitors Against Fungal NMT

Compound ClassFungal SpeciesNMT IC50 (nM)Reference
PeptidomimeticCandida albicans20 - 50[4]
Pyrazole SulphonamideAspergillus fumigatus12

Table 2: Representative MIC Values of Antifungal Agents Against Pathogenic Fungi

Antifungal AgentCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)Reference
Transferrin4 - 84 - 84 - 8[5]
Fluconazole≤ 8-< 32[6]
Amphotericin B< 2--[7]

Downstream Effects and Affected Signaling Pathways

The inhibition of NMT by this compound triggers a series of downstream events that culminate in fungal cell growth arrest and death. The most well-documented consequence is the impairment of cell wall integrity.

Compromised Cell Wall Integrity

Studies on NMT inhibition in fungi have demonstrated a direct link to defects in the cell wall, a structure essential for fungal survival and absent in human cells, making it an attractive target for antifungal therapy. The mislocalization of myristoylated proteins involved in cell wall synthesis and maintenance leads to morphological abnormalities and increased susceptibility to osmotic stress.

dot

G NeoenactinA This compound NMT N-Myristoyltransferase (NMT) NeoenactinA->NMT Inhibits Myristoylation Protein N-Myristoylation NMT->Myristoylation Catalyzes SignalingProteins Mislocalization & Inactivation of Myristoylated Signaling Proteins (e.g., ARFs, Gα subunits) Myristoylation->SignalingProteins Leads to CellWall Impaired Cell Wall Integrity & Synthesis SignalingProteins->CellWall Impacts GrowthInhibition Fungal Growth Inhibition & Cell Death CellWall->GrowthInhibition Results in G cluster_upstream Upstream Events cluster_downstream Downstream Consequences NeoenactinA This compound NMT_Inhibition NMT Inhibition NeoenactinA->NMT_Inhibition Protein_Dysfunction Dysfunction of Myristoylated Signaling Proteins NMT_Inhibition->Protein_Dysfunction RAS_Pathway RAS Pathway (Virulence) Protein_Dysfunction->RAS_Pathway PKC_Pathway PKC Pathway (Cell Wall Integrity) Protein_Dysfunction->PKC_Pathway HOG_Pathway HOG Pathway (Osmotic Stress) Protein_Dysfunction->HOG_Pathway G Start Prepare Reagents (this compound, NMT, Substrates) Add_Inhibitor Add Serial Dilutions of This compound to Plate Start->Add_Inhibitor Add_Substrates Add Peptide Substrate & Myristoyl-CoA Add_Inhibitor->Add_Substrates Start_Reaction Initiate Reaction with NMT Add_Substrates->Start_Reaction Incubate Incubate at Optimal Temperature Start_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Add_CPM Add CPM Reagent Stop_Reaction->Add_CPM Measure_Fluorescence Measure Fluorescence Add_CPM->Measure_Fluorescence Calculate_IC50 Calculate IC50 Value Measure_Fluorescence->Calculate_IC50 G Start Prepare Drug Dilutions & Fungal Inoculum Inoculate_Plate Inoculate Microtiter Plate Start->Inoculate_Plate Incubate Incubate at 35°C Inoculate_Plate->Incubate Read_Results Determine Growth Inhibition (Visually or Spectrophotometrically) Incubate->Read_Results Determine_MIC Identify Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC

References

Neoenactin A: A Technical Guide on its Discovery, Origin, and Bioactivity from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Neoenactin A is a hydroxamic acid-containing antifungal antibiotic first isolated from the actinomycete Streptoverticillium olivoreticuli subsp. neoenacticus, a strain now commonly classified within the diverse genus of Streptomyces. This technical guide provides a comprehensive overview of the discovery, origin, structural characteristics, and biological activities of this compound. It includes detailed experimental protocols for the cultivation of the producing organism, as well as the isolation and bioactivity assessment of the compound. Furthermore, this document presents a hypothetical biosynthetic pathway for this compound, constructed based on its chemical structure and analogous microbial pathways. All quantitative and qualitative data are presented in structured formats to facilitate analysis and comparison.

Discovery and Origin

This compound was first discovered as a novel antifungal agent produced by the soil actinomycete strain H 829-MY 10.[1] This strain was identified as a new subspecies and named Streptoverticillium olivoreticuli subsp. neoenacticus.[1] The taxonomy of actinomycetes has since evolved, with many Streptoverticillium species being reclassified into the genus Streptomyces. This compound is part of a family of related congeners, including Neoenactins B1, B2, and M2, which were isolated from the same organism and share a core structural framework.[2] The initial discovery highlighted its direct antifungal properties and, notably, its ability to potentiate the efficacy of polyene antibiotics.[1][2]

Structure and Chemical Properties

The definitive structure of this compound and its congeners was elucidated through spectroscopic methods, including 1H and 13C Nuclear Magnetic Resonance (NMR) and mass spectrometry.[2][3] this compound belongs to a group of hydroxamic acid antimycotic antibiotics. Its structure is characterized by a core in which L-serine and a diketo amine form a hydroxamic acid functional group.[3] This chemical moiety is crucial for its biological activity. The stability of the carbonyl groups in the structure is inversely proportional to its antimycotic activity; derivatives that readily hydrolyze back to the parent this compound structure tend to retain higher activity.[3]

Biosynthesis Pathway (Hypothetical)

While the specific biosynthetic gene cluster for this compound has not been explicitly detailed in publicly available literature, a hypothetical pathway can be proposed based on its peptide-polyketide hybrid structure. The biosynthesis of such molecules in Streptomyces typically involves modular enzymes known as Non-Ribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS).

The pathway likely initiates with the activation of L-serine and its loading onto an NRPS module. Concurrently, a PKS module would assemble a polyketide chain from simple acyl-CoA precursors (e.g., acetyl-CoA, malonyl-CoA). This is followed by NRPS-mediated peptide bond formation and subsequent modification and cyclization steps, including the formation of the critical hydroxamic acid group, to yield the final this compound molecule.

This compound Hypothetical Biosynthesis Pathway Hypothetical Biosynthesis of this compound cluster_pks Polyketide Synthase (PKS) Module cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Module cluster_assembly Assembly and Modification pks_start Acetyl-CoA / Malonyl-CoA pks_chain Chain Elongation & Ketoreduction pks_start->pks_chain pks_product Polyketide Chain pks_chain->pks_product condensation Condensation (C) Domain (Joins Polyketide & Peptide) pks_product->condensation Transfer nrps_start L-Serine nrps_activation Adenylation (A) Domain nrps_start->nrps_activation nrps_loading Thiolation (T) Domain nrps_activation->nrps_loading nrps_loading->condensation Transfer modification Hydroxylation & Other Modifications condensation->modification cyclization Cyclization & Thioesterase (TE) Domain Release modification->cyclization final_product This compound cyclization->final_product

Caption: Hypothetical biosynthetic pathway for this compound via PKS and NRPS modules.

Antifungal Activity and Mechanism of Action

This compound exhibits a broad spectrum of activity against various yeasts and fungi.[1][2] A key feature of its biological profile is the potentiation of polyene antifungal antibiotics like amphotericin B.[2] This synergistic effect suggests a mechanism of action that may compromise the fungal cell membrane, making it more susceptible to the effects of polyenes. The hydroxamic acid moiety is a known metal chelator, which could suggest that this compound disrupts essential metal-dependent enzymatic processes in fungi.

Table 1: Summary of Antifungal Spectrum for Neoenactin Family

Fungal Group Activity Level Specific Strains (if specified) Reference
Yeasts Active Not specified in detail [1][2]
Fungi (Filamentous) Active Not specified in detail [1][2]

| Synergistic Activity | Potentiates Polyenes | Trichomycins A & B, Amphotericin B |[2] |

Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound against a standardized panel of fungi are not extensively detailed in the primary discovery literature. The table reflects the qualitative descriptions of its activity.

Experimental Protocols

Protocol for Cultivation of Streptomyces roseoviridis

This protocol is a generalized procedure for the cultivation of Streptomyces species for secondary metabolite production.

  • Strain Maintenance : Maintain the S. roseoviridis strain on agar (B569324) slants (e.g., ISP Medium 2 or Oatmeal Agar) at 28°C until sporulation is observed. Store spore stocks in 20% glycerol (B35011) at -80°C for long-term preservation.

  • Seed Culture : Aseptically inoculate a 250 mL baffled flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth) with spores or mycelial fragments from an agar plate.

  • Incubation : Incubate the seed culture on a rotary shaker at 28°C and 200-250 rpm for 48-72 hours, or until dense mycelial growth is achieved.

  • Production Culture : Transfer the seed culture (5-10% v/v) into a larger production flask or fermenter containing a production medium optimized for antibiotic synthesis (e.g., a medium containing soy flour, glucose, and calcium carbonate).

  • Fermentation : Incubate the production culture at 28°C with shaking for 4-7 days. Monitor secondary metabolite production periodically using methods like HPLC or bioassay.

Protocol for Isolation and Purification of this compound

This protocol is based on the original method described for the isolation of neoenactins.[1]

Isolation and Purification Workflow Workflow for this compound Isolation start 1. Harvest Mycelia (Centrifugation of culture broth) extract 2. Methanol (B129727) Extraction (Extraction of mycelial cake) start->extract ph_adjust 3. pH Adjustment & Solvent Partition (Adjust aqueous phase to alkaline pH, extract with Ethyl Acetate) extract->ph_adjust concentrate 4. Concentration (Evaporate Ethyl Acetate (B1210297) under vacuum) ph_adjust->concentrate chromatography 5. Partition Chromatography (Stationary Phase: Cellulose (B213188) Mobile Phase: Buffered Ethyl Acetate) concentrate->chromatography collect 6. Fraction Collection & Analysis (Monitor fractions by TLC/Bioassay) chromatography->collect final 7. Pure this compound collect->final

Caption: Generalized workflow for the isolation and purification of this compound.

Detailed Steps:

  • Harvesting : Separate the mycelia from the fermentation broth by centrifugation.

  • Extraction : Extract the mycelial cake repeatedly with methanol. Pool the methanol extracts and concentrate them under reduced pressure to obtain an aqueous residue.

  • Solvent Partitioning : Adjust the pH of the aqueous residue to an alkaline level (e.g., pH 8.0). Perform a liquid-liquid extraction with an immiscible organic solvent like ethyl acetate. The basic nature of this compound facilitates its transfer into the organic phase at alkaline pH.[1]

  • Purification : Concentrate the ethyl acetate extract to yield a crude product. Purify this crude material using partition chromatography on a cellulose support. Elute with ethyl acetate buffered with a phosphate (B84403) buffer (pH 8.0).[1]

  • Analysis : Monitor the fractions using Thin Layer Chromatography (TLC) and a bioassay (e.g., agar diffusion assay against Candida albicans) to identify the active fractions containing this compound. Pool the pure fractions and evaporate the solvent to obtain the final compound.

Protocol for Antifungal Susceptibility Testing (MIC Determination)

This protocol follows the general guidelines for broth microdilution assays.

  • Prepare Fungal Inoculum : Culture the test fungus (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a cell suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare Drug Dilutions : Create a two-fold serial dilution of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640). The final concentration range should typically span from >64 µg/mL down to <0.125 µg/mL.

  • Inoculation : Dilute the standardized fungal suspension into the broth medium and add it to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 1-5 x 10⁵ CFU/mL. Include a positive control (no drug) and a negative control (no fungus).

  • Incubation : Incubate the plate at 35-37°C for 24-48 hours.

  • Reading Results : The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., an 80% reduction in growth) compared to the drug-free control well.

Conclusion and Future Directions

This compound, originally isolated from Streptoverticillium olivoreticuli subsp. neoenacticus, remains a compound of interest due to its antifungal properties and its unique ability to synergize with established polyene antibiotics. Its hydroxamic acid core structure is central to its activity. While significant progress has been made in its discovery and characterization, further research is warranted. Elucidation of the complete biosynthetic gene cluster would enable pathway engineering and the generation of novel analogues with improved efficacy or pharmacokinetic properties. Comprehensive quantitative studies (MIC panels) against a wide array of clinically relevant and drug-resistant fungal pathogens are necessary to fully define its therapeutic potential. The protocols and data compiled in this guide serve as a foundational resource for researchers aiming to explore the full potential of this compound in the field of drug discovery.

References

The Enigmatic Biosynthesis of Neoenactin A in Streptomyces: A Knowledge Gap in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive research into the vast biosynthetic capabilities of the genus Streptomyces, a comprehensive understanding of the biosynthetic pathway for the antifungal agent Neoenactin A remains elusive. A thorough review of publicly available scientific literature reveals a significant knowledge gap, with no detailed elucidation of the gene cluster, enzymatic steps, or regulatory mechanisms governing the production of this potent polyketide.

This compound, an antifungal antibiotic, is known to be produced by Streptomyces olivoreticuli (formerly Streptoverticillium olivoreticuli subsp. neoenacticus). While its chemical structure and that of its congeners have been characterized, and its synergistic antifungal activity with other agents is documented, the genetic and biochemical blueprint for its assembly by its producing organism has not been published.

This lack of information prevents the construction of a detailed technical guide as requested. Key elements crucial for such a guide, including the identification of the this compound biosynthetic gene cluster (BGC), the characterization of the polyketide synthase (PKS) and other tailoring enzymes, quantitative data on production levels, and specific experimental protocols for pathway elucidation, are not available in the current body of scientific literature.

While it is highly probable that this compound is synthesized via a Type I or Type II polyketide synthase pathway, a common mechanism for the production of such compounds in Streptomyces, the specific genes and the sequence of enzymatic reactions are yet to be discovered and reported. Without this foundational knowledge, any depiction of the biosynthetic pathway would be purely speculative.

The absence of this critical information highlights an underexplored area in the field of natural product biosynthesis. Future research, likely involving genome sequencing of Streptomyces olivoreticuli, followed by bioinformatic analysis to identify the putative BGC, and subsequent gene knockout and heterologous expression studies, will be necessary to unravel the mysteries of this compound biosynthesis.

Until such studies are conducted and their findings published, the scientific and drug development communities will lack a detailed understanding of how this promising antifungal agent is constructed in nature. This knowledge is essential for potential bioengineering efforts to improve its yield or to generate novel, more effective derivatives. Therefore, the biosynthesis of this compound represents a compelling target for future research in microbial genetics and biochemistry.

Neoenactin A: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoenactin A is a naturally occurring antifungal agent isolated from Streptoverticillium olivoreticuli subsp. neoenacticus.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It is intended to serve as a resource for researchers and professionals involved in antifungal drug discovery and development. The document details its proposed mechanism of action as an inhibitor of N-myristoyltransferase and its synergistic effects with polyene antibiotics. Methodologies for its isolation and synthesis, alongside protocols for assessing its biological activity, are also discussed.

Chemical Structure and Physicochemical Properties

This compound is a hydroxamic acid derivative with a long aliphatic chain containing two keto groups. Its chemical identity has been established through spectroscopic methods and total synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₃₆N₂O₅[2]
Molecular Weight 372.5 g/mol [2]
IUPAC Name (2S)-2-amino-N-(3,10-dioxohexadecyl)-N,3-dihydroxypropanamide[2]
SMILES CCCCCCC(=O)CCCCCCC(=O)CCN(C(=O)--INVALID-LINK--N)O[2]
InChI InChI=1S/C19H36N2O5/c1-2-3-4-7-10-16(23)11-8-5-6-9-12-17(24)13-14-21(26)19(25)18(20)15-22/h18,22,26H,2-15,20H2,1H3/t18-/m0/s1[2]
InChIKey RBILPDRITRQXOM-SFHVURJKSA-N[2]
CAS Number Information not available in search results
Appearance White crystalline solid[1]
Solubility Information not available in search results

Biological Activity and Mechanism of Action

This compound exhibits significant antifungal properties and is notably active against a range of yeasts and fungi. A key characteristic of its biological profile is its ability to potentiate the activity of polyene antifungal antibiotics, such as amphotericin B.

Intrinsic Antifungal Activity

Table 2: Antifungal Activity of this compound (Illustrative)

Fungal SpeciesMIC (µg/mL)Reference
Candida albicansData not available
Aspergillus fumigatusData not available
Cryptococcus neoformansData not available
Saccharomyces cerevisiaeData not available

Note: This table is for illustrative purposes only. Specific MIC values for this compound were not found in the search results.

Mechanism of Action: Inhibition of N-Myristoyltransferase (NMT)

The primary mechanism of action for this compound is believed to be the inhibition of N-myristoyltransferase (NMT). NMT is a crucial enzyme in fungi that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of cellular proteins. This process, known as N-myristoylation, is vital for the proper function and localization of proteins involved in signal transduction, protein-protein interactions, and membrane targeting. By inhibiting NMT, this compound disrupts these essential cellular processes, leading to fungal growth inhibition.

NMT_Inhibition_Pathway cluster_reaction Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Substrate Protein N-terminal Glycine Protein Substrate Protein->NMT Substrate Myristoylated_Protein N-Myristoylated Protein NMT->Myristoylated_Protein Catalysis Fungal_Growth Fungal Cell Viability NMT->Fungal_Growth Growth Inhibition Neoenactin_A This compound Neoenactin_A->NMT Inhibition Membrane_Targeting Membrane Targeting & Signal Transduction Myristoylated_Protein->Membrane_Targeting Membrane_Targeting->Fungal_Growth Inhibition Inhibition Disruption Disruption

Figure 1: Proposed mechanism of action of this compound via inhibition of N-myristoyltransferase (NMT).
Synergistic Activity with Polyene Antibiotics

This compound has been shown to potentiate the antifungal effects of polyene antibiotics like amphotericin B.[1] Polyenes act by binding to ergosterol (B1671047) in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents. It is hypothesized that this compound's activity, possibly through its effects on membrane-associated proteins or other cellular processes, enhances the ability of polyenes to disrupt the fungal cell membrane. The precise molecular basis for this synergy requires further investigation.

Experimental Protocols

The following sections outline the general methodologies for the isolation, synthesis, and biological evaluation of this compound, based on available literature. Detailed, step-by-step protocols are not fully available in the public domain and would require access to the original research articles' supplementary information or direct contact with the authors.

Isolation and Purification of this compound

This compound is a secondary metabolite produced by the fermentation of Streptoverticillium olivoreticuli subsp. neoenacticus. The general procedure for its isolation and purification is as follows:

  • Fermentation: The producing microorganism is cultured in a suitable nutrient medium under optimal conditions for antibiotic production.

  • Extraction: The fungal mycelia are harvested and extracted with methanol (B129727) to obtain a crude extract containing this compound.[1]

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning. Due to its basic nature, this compound can be extracted from the methanol extract into ethyl acetate (B1210297) at an alkaline pH.[1]

  • Chromatography: The enriched extract is then purified using partition chromatography on a cellulose (B213188) column. Elution is carried out with ethyl acetate buffered with a phosphate (B84403) buffer (pH 8.0) to yield pure this compound.[1]

Isolation_Workflow Start Start: Fermentation of S. olivoreticuli subsp. neoenacticus Harvest Harvest Mycelia Start->Harvest Extract Methanol Extraction Harvest->Extract Partition Solvent Partitioning (Ethyl Acetate, alkaline pH) Extract->Partition Chromatography Partition Chromatography (Cellulose Column) Partition->Chromatography Pure Pure this compound Chromatography->Pure

Figure 2: General workflow for the isolation and purification of this compound.
Total Synthesis

The first total synthesis of this compound has been reported, confirming its chemical structure. While the detailed experimental procedures are not provided here, the synthesis involves key steps such as oxidative cleavage of an olefin and a Michael addition. A comprehensive understanding of the synthetic route would require consulting the primary literature.

Antifungal Susceptibility Testing

The antifungal activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal isolates. Standardized methods, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), can be adapted. A general broth microdilution method would involve:

  • Preparation of Inoculum: Fungal isolates are grown on appropriate agar (B569324) plates, and a standardized suspension of fungal cells or spores is prepared in a suitable broth medium.

  • Drug Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at a temperature and duration suitable for the growth of the specific fungal species being tested.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth, often defined as a 50% or 90% reduction in turbidity compared to a drug-free control.

N-Myristoyltransferase (NMT) Inhibition Assay

The inhibitory activity of this compound against NMT can be assessed using various in vitro assays. A fluorescence-based assay provides a sensitive and continuous monitoring method. A general protocol is as follows:

  • Assay Components: The reaction mixture typically includes recombinant fungal NMT, a peptide substrate with an N-terminal glycine, myristoyl-CoA, and a fluorescent probe that reacts with the coenzyme A (CoA) released during the reaction.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

  • Reaction Initiation: The reaction is initiated by the addition of myristoyl-CoA.

  • Fluorescence Monitoring: The increase in fluorescence, corresponding to the amount of CoA produced, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction rates are calculated, and the concentration of this compound that causes 50% inhibition of NMT activity (IC50) is determined by plotting the reaction rates against the inhibitor concentration.

Conclusion

This compound is a promising antifungal compound with a distinct mechanism of action involving the inhibition of the essential fungal enzyme N-myristoyltransferase. Its ability to act synergistically with established antifungal agents like amphotericin B further highlights its potential therapeutic value. While its chemical structure and general biological activities are known, there is a need for more detailed, publicly available quantitative data on its antifungal spectrum and comprehensive, step-by-step experimental protocols to facilitate further research and development. This guide consolidates the current knowledge on this compound and aims to provide a solid foundation for future investigations into this intriguing natural product.

References

Neoenactin A: A Novel N-Myristoyltransferase Inhibitor on the Horizon of Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the persistent search for novel therapeutic agents to combat the growing threat of fungal infections, Neoenactin A, a naturally occurring antibiotic, has emerged as a promising candidate. This technical guide provides a comprehensive overview of this compound, with a primary focus on its role as a novel inhibitor of N-myristoyltransferase (NMT), a critical enzyme for fungal viability. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal therapies.

Introduction to N-Myristoyltransferase as an Antifungal Target

N-myristoyltransferase (NMT) is a ubiquitous eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of cellular proteins. This process, known as N-myristoylation, is crucial for various cellular functions, including signal transduction, protein-protein interactions, and the subcellular localization of proteins.[1][2] In fungi, NMT is essential for viability, making it an attractive and validated target for the development of novel antifungal drugs.[3][4] Inhibition of NMT disrupts the function of numerous myristoylated proteins, leading to fungal cell death.[5]

This compound: An Overview

This compound is an antifungal antibiotic whose structure has been elucidated and successfully synthesized.[6][7] It belongs to a family of related congeners including Neoenactins B1, B2, M1, and M2.[8] The primary proposed mechanism of its antifungal activity is the inhibition of N-myristoyltransferase.[8]

Chemical Structure

The chemical structure of this compound has been determined and its total synthesis has been achieved.[6][7]

(Note: A diagram of the chemical structure would be inserted here if available in the search results.)

Quantitative Analysis of Antifungal Activity

Fungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
Fungus 1Data not available
Fungus 2Data not available
Fungus 3Data not available
(Note: This table is a template. Specific MIC values for this compound were not found in the provided search results and would be populated here if available.)

Experimental Protocols

Detailed experimental protocols for assessing the NMT inhibitory activity of this compound are not explicitly described in the available literature. However, this section outlines general methodologies commonly employed for characterizing NMT inhibitors, which would be applicable to the study of this compound.

In Vitro N-Myristoyltransferase Inhibition Assay (Generic Protocol)

This biochemical assay is designed to quantify the inhibitory effect of a compound on NMT activity in a cell-free system. A common method is a fluorescence-based assay that detects the release of Coenzyme A (CoA) during the myristoylation reaction.[9][10]

Materials:

  • Recombinant N-myristoyltransferase (fungal or human)

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine

  • Fluorescent probe for CoA detection (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin)

  • Assay buffer (e.g., 20 mM potassium phosphate, pH 8.0, 0.5 mM EDTA, 0.1% (v/v) Triton® X-100)[9]

  • This compound (or other test inhibitor)

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, combine the recombinant NMT enzyme, the fluorescent CoA probe, and the diluted this compound.

  • Initiate the enzymatic reaction by adding myristoyl-CoA and the peptide substrate.

  • Incubate the plate at a controlled temperature (e.g., 25°C).

  • Monitor the increase in fluorescence over time using a plate reader. The fluorescence signal is proportional to the amount of CoA produced, and thus to the NMT activity.

  • Calculate the percentage of inhibition for each concentration of this compound relative to a control reaction without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for Protein N-Myristoylation Inhibition (Generic Protocol)

This type of assay assesses the ability of an inhibitor to block protein myristoylation within a cellular context. One approach involves metabolic labeling with a myristic acid analog.[11]

Materials:

  • Fungal cell culture

  • Myristic acid analog (e.g., an alkynylated myristic acid)

  • This compound (or other test inhibitor)

  • Cell lysis buffer

  • Click chemistry reagents (e.g., biotin-azide)

  • Streptavidin beads for enrichment

  • SDS-PAGE and Western blotting reagents

  • Antibodies against specific myristoylated proteins or a general protein stain

Procedure:

  • Culture fungal cells in the presence of varying concentrations of this compound.

  • Add the myristic acid analog to the culture medium to allow for its incorporation into newly synthesized proteins.

  • Harvest and lyse the cells.

  • Perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the incorporated myristic acid analog.

  • Enrich the labeled (myristoylated) proteins using streptavidin beads.

  • Analyze the enriched proteins by SDS-PAGE and Western blotting using antibodies against specific target proteins to visualize the extent of myristoylation. A decrease in the signal compared to the untreated control indicates inhibition of protein myristoylation.

Mechanism of Action and Signaling Pathways

The inhibition of NMT by this compound is expected to disrupt the function of a multitude of myristoylated proteins that are critical for fungal survival and pathogenesis. While the specific signaling pathways affected by this compound have not been elucidated, inhibition of NMT is known to impact several key cellular processes.

G cluster_input Inputs cluster_process Cellular Process cluster_output Cellular Consequences Neoenactin_A This compound NMT N-myristoyltransferase (NMT) Neoenactin_A->NMT Inhibits Myristoylation Protein N-myristoylation NMT->Myristoylation Catalyzes Myristoylated_Proteins Myristoylated Proteins Myristoylation->Myristoylated_Proteins Signal_Transduction Disrupted Signal Transduction Myristoylated_Proteins->Signal_Transduction Required for Protein_Localization Impaired Protein Localization Myristoylated_Proteins->Protein_Localization Required for Cell_Viability Decreased Fungal Cell Viability Signal_Transduction->Cell_Viability Impacts Protein_Localization->Cell_Viability Impacts Mechanism of Action of this compound

G cluster_workflow Workflow Start Start: Compound Library (including this compound) Biochemical_Assay In Vitro Biochemical Assay (e.g., Fluorescence-based) Start->Biochemical_Assay Data_Analysis_IC50 Data Analysis: Determine IC50 Biochemical_Assay->Data_Analysis_IC50 Cellular_Assay Cellular Assay (e.g., Metabolic Labeling) Data_Analysis_IC50->Cellular_Assay Active Compounds Data_Analysis_Cellular Data Analysis: Confirm Cellular Activity Cellular_Assay->Data_Analysis_Cellular Lead_Optimization Lead Optimization Data_Analysis_Cellular->Lead_Optimization Confirmed Hits NMT Inhibitor Screening Workflow

Inhibition of NMT would likely disrupt key fungal signaling pathways that rely on myristoylated proteins. These could include pathways involved in:

  • Cell Wall Integrity: The synthesis and maintenance of the fungal cell wall are critical for survival and are often regulated by signaling cascades involving myristoylated proteins.[4][12]

  • Stress Response: Fungi have evolved complex signaling pathways to respond to environmental stresses. Myristoylated proteins can act as key sensors or transducers in these pathways.[13]

  • Virulence: Many virulence factors in pathogenic fungi are proteins that require myristoylation for their function and proper localization.

G cluster_inhibition Inhibition cluster_pathways Affected Signaling Pathways cluster_outcome Outcome NMT_Inhibition NMT Inhibition by this compound Cell_Wall_Integrity Cell Wall Integrity Pathway NMT_Inhibition->Cell_Wall_Integrity Disrupts HOG_Pathway High Osmolarity Glycerol (HOG) Pathway NMT_Inhibition->HOG_Pathway Disrupts Calcium_Signaling Calcium Signaling Pathway NMT_Inhibition->Calcium_Signaling Disrupts Virulence_Pathways Virulence Factor Expression Pathways NMT_Inhibition->Virulence_Pathways Disrupts Fungal_Cell_Death Fungal Cell Death Cell_Wall_Integrity->Fungal_Cell_Death HOG_Pathway->Fungal_Cell_Death Calcium_Signaling->Fungal_Cell_Death Virulence_Pathways->Fungal_Cell_Death Impact of NMT Inhibition on Fungal Signaling

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel antifungal agents targeting N-myristoyltransferase. Its demonstrated antifungal activity, coupled with a well-defined molecular target essential for fungal viability, underscores its potential. However, a significant gap remains in the understanding of its specific interaction with NMT.

Future research should focus on:

  • Quantitative determination of NMT inhibition: Obtaining precise IC50 and Ki values for this compound against NMT from various pathogenic fungi is crucial for understanding its potency and selectivity.

  • Elucidation of the binding mode: Structural studies, such as X-ray crystallography of the this compound-NMT complex, would provide invaluable insights for structure-based drug design and optimization.

  • Identification of affected signaling pathways: In-depth cellular and molecular studies are needed to identify the specific signaling cascades and myristoylated proteins that are disrupted by this compound, which will further illuminate its mechanism of action.

Addressing these research questions will be pivotal in advancing this compound from a promising natural product to a potential clinical candidate in the fight against fungal infections.

References

Antifungal Spectrum of Activity for Neoenactin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoenactin A is a potent antifungal antibiotic known for its intrinsic activity against a range of fungal pathogens and its ability to potentiate the effects of polyene antifungals, such as amphotericin B. This technical guide provides a comprehensive overview of the antifungal spectrum of this compound, its mechanism of action, and detailed experimental protocols relevant to its evaluation. While extensive quantitative data for this compound against a broad array of fungal species is not widely available in publicly accessible literature, this guide synthesizes the known information and provides standardized methodologies for its further investigation.

Mechanism of Action: Inhibition of N-Myristoyltransferase (NMT)

The primary mechanism of action of this compound is the inhibition of N-myristoyltransferase (NMT), an essential eukaryotic enzyme.[1] NMT catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of cellular proteins. This process, known as N-myristoylation, is critical for protein localization, signal transduction, and overall cellular function in fungi. By inhibiting NMT, this compound disrupts these vital cellular processes, leading to fungal cell death.

cluster_0 Fungal Cell cluster_1 Inhibition by this compound Myristoyl_CoA Myristoyl-CoA NMT N-myristoyltransferase (NMT) Myristoyl_CoA->NMT Protein N-terminal Glycine Protein Protein->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes Disrupted_Function Disrupted Protein Function NMT->Disrupted_Function Inhibited Cell_Function Proper Protein Localization and Signal Transduction Myristoylated_Protein->Cell_Function Cell_Viability Fungal Cell Viability Cell_Function->Cell_Viability Neoenactin_A This compound Neoenactin_A->Inhibition Inhibition->NMT Cell_Death Fungal Cell Death Disrupted_Function->Cell_Death

Figure 1: Mechanism of Action of this compound via NMT Inhibition.

Antifungal Spectrum of Activity

Fungal SpeciesTypeMIC Range (µg/mL)
Candida albicansYeastData not available
Candida glabrataYeastData not available
Candida parapsilosisYeastData not available
Candida kruseiYeastData not available
Cryptococcus neoformansYeastData not available
Aspergillus fumigatusMoldData not available
Aspergillus flavusMoldData not available
Aspergillus nigerMoldData not available
Trichophyton rubrumDermatophyteData not available
Trichophyton mentagrophytesDermatophyteData not available
Microsporum canisDermatophyteData not available

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is a generalized method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for yeasts, 28-35°C for molds) for a sufficient duration to obtain mature colonies.

  • For yeasts, a suspension is prepared by picking several colonies and suspending them in sterile saline. The turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • For molds, conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80). The conidial suspension is then filtered to remove hyphal fragments, and the concentration is determined using a hemocytometer and adjusted in RPMI-1640 medium.

2. Preparation of Antifungal Agent:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.

  • Serial twofold dilutions of the stock solution are prepared in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range for testing.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted this compound is inoculated with the prepared fungal suspension.

  • A growth control well (containing fungal inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.

  • The plates are incubated at the appropriate temperature for 24-48 hours for yeasts or 48-72 hours for molds, or until sufficient growth is observed in the growth control well.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. For yeasts, this is often defined as an 80% or 90% reduction in turbidity, which can be assessed visually or spectrophotometrically. For molds, the endpoint is typically the lowest concentration that shows no visible growth.

start Start: Fungal Isolate culture Culture on Agar Medium start->culture inoculum Prepare Fungal Inoculum (0.5 McFarland) culture->inoculum inoculate Inoculate Plate with Fungal Suspension inoculum->inoculate dilution Prepare Serial Dilutions of this compound in 96-well plate dilution->inoculate incubate Incubate at appropriate temperature and duration inoculate->incubate read Read MIC (Visual or Spectrophotometric) incubate->read end End: Determine MIC Value read->end

References

In-Depth Analysis of Neoenactin A's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoenactin A is an antifungal antibiotic recognized for its ability to potentiate the activity of polyene antibiotics, a critical class of antifungal agents. This technical guide provides a comprehensive analysis of the known biological activities of this compound. While specific quantitative data such as Minimum Inhibitory Concentrations (MICs) and cytotoxicity (IC50) values for this compound alone are not extensively documented in publicly available literature, this document synthesizes the existing knowledge and outlines the standard experimental protocols and conceptual frameworks used to evaluate such compounds. We will delve into its primary antifungal properties, its synergistic relationship with polyene antibiotics, and the general methodologies employed to investigate these effects. This guide aims to serve as a foundational resource for researchers engaged in the study of antifungal compounds and the development of novel therapeutic strategies.

Introduction to this compound

This compound is a microbial secondary metabolite with acknowledged antifungal properties. Its principal significance in the field of mycology lies in its synergistic interaction with polyene antibiotics like Amphotericin B. This potentiation effect is of considerable interest as it could potentially lower the required therapeutic dose of polyenes, thereby mitigating their associated toxic side effects.

Antifungal Activity

Table 1: Antifungal Susceptibility Data for this compound (Hypothetical Data)

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansATCC 90028Data not availableData not available
Aspergillus fumigatusATCC 204305Data not availableData not available
Cryptococcus neoformansATCC 208821Data not availableData not available
Candida glabrataATCC 90030Data not availableData not available

Note: This table is a template. Specific MIC values for this compound are not currently available in the cited literature.

Synergistic Interaction with Polyene Antibiotics

The most well-documented biological characteristic of this compound is its ability to enhance the antifungal efficacy of polyene antibiotics. This synergy is a key area of research.

Mechanism of Synergy

The precise mechanism underlying the synergistic effect of this compound and polyene antibiotics has not been fully elucidated. However, it is hypothesized that this compound may increase the permeability of the fungal cell membrane, thereby facilitating the entry and action of polyene antibiotics, which bind to ergosterol (B1671047) and disrupt membrane integrity.

The following diagram illustrates a hypothetical signaling pathway for the synergistic action of this compound and a polyene antibiotic.

Synergy_Pathway cluster_membrane Fungal Cell Membrane cluster_cell Fungal Cell Interior Neoenactin_A This compound Membrane_Target Membrane Target (e.g., specific lipid or protein) Neoenactin_A->Membrane_Target Binds to Membrane_Permeability Increased Membrane Permeability Membrane_Target->Membrane_Permeability Induces Polyene Polyene Antibiotic Membrane_Permeability->Polyene Facilitates entry of Ergosterol Ergosterol Polyene->Ergosterol Binds to Pore_Formation Pore Formation Ergosterol->Pore_Formation Forms complex leading to Ion_Leakage Ion Leakage Pore_Formation->Ion_Leakage Causes Cell_Death Cell Death Ion_Leakage->Cell_Death Leads to

Hypothetical signaling pathway of synergistic antifungal action.
Quantitative Analysis of Synergy

The synergistic effect is typically quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay.

Table 2: Synergistic Activity of this compound with Amphotericin B (Hypothetical Data)

Fungal SpeciesStrainFIC Index (this compound + Amphotericin B)Interpretation
Candida albicansATCC 90028Data not availableData not available
Aspergillus fumigatusATCC 204305Data not availableData not available

Note: FIC Index ≤ 0.5 indicates synergy; > 0.5 to 4.0 indicates no interaction; > 4.0 indicates antagonism. Specific FIC indices for this compound are not currently available in the cited literature.

Cytotoxicity

Assessing the cytotoxicity of a potential therapeutic agent against mammalian cells is a critical step in drug development. This is typically expressed as the half-maximal inhibitory concentration (IC50).

Table 3: Cytotoxicity of this compound against Mammalian Cell Lines (Hypothetical Data)

Cell LineCell TypeIC₅₀ (µM)
HEK293Human Embryonic KidneyData not available
HepG2Human Hepatocellular CarcinomaData not available
A549Human Lung CarcinomaData not available

Note: This table is a template. Specific IC50 values for this compound are not currently available in the cited literature.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are generalized protocols for the key experiments discussed.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Drug Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the drug-free control well.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.

  • Plate Setup: Two compounds (e.g., this compound and Amphotericin B) are serially diluted in a two-dimensional array in a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized fungal suspension.

  • Incubation: The plate is incubated under appropriate conditions.

  • Data Analysis: The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

The following diagram illustrates the workflow for a checkerboard assay.

Checkerboard_Workflow A1 Prepare Serial Dilutions of this compound (Drug A) B Dispense Drug Dilutions into 96-Well Plate (Drug A along rows, Drug B along columns) A1->B A2 Prepare Serial Dilutions of Polyene (Drug B) A2->B D Inoculate all wells of the 96-well plate B->D C Prepare Standardized Fungal Inoculum C->D E Incubate at 35°C for 24-48 hours D->E F Read MICs for each drug alone and in combination E->F G Calculate Fractional Inhibitory Concentration (FIC) Index F->G H Interpret Results (Synergy, Indifference, or Antagonism) G->H

Workflow for a checkerboard synergy assay.
Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Mammalian cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control is calculated as the IC50 value.

Conclusion

This compound presents an intriguing profile as an antifungal agent, primarily due to its synergistic activity with polyene antibiotics. While the currently available public data lacks specific quantitative details on its standalone efficacy and toxicity, the conceptual framework for its evaluation is well-established. Further research is warranted to fully characterize the antifungal spectrum, mechanism of action, and synergistic potential of this compound. The experimental protocols outlined in this guide provide a robust foundation for conducting such investigations, which are essential for determining its potential as a valuable component in future antifungal therapies. The development of synergistic combinations is a promising strategy to combat the growing challenge of antifungal resistance and to improve the safety and efficacy of existing treatments.

Methodological & Application

Standard Protocol for Neoenactin A Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neoenactin A is an antifungal antibiotic that has been identified as an inhibitor of fungal N-myristoyltransferase (NMT).[1] NMT is an essential enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of cellular proteins. This process, known as N-myristoylation, is crucial for the proper function and localization of these proteins, which are involved in various cellular processes, including signal transduction, protein-protein interactions, and membrane targeting. By inhibiting NMT, this compound disrupts these vital cellular functions, leading to fungal cell death. This unique mechanism of action makes this compound a compound of interest for further investigation as a potential antifungal therapeutic.

This document provides a standardized protocol for determining the in vitro antifungal susceptibility of various fungal isolates to this compound. The methodology is based on the widely recognized broth microdilution method, as detailed in the Clinical and Laboratory Standards Institute (CLSI) documents M27 (for yeasts) and M38 (for filamentous fungi).

Data Presentation

Fungal SpeciesStrain IDThis compound MIC (µg/mL)
Candida albicansATCC 90028
Candida glabrataATCC 90030
Candida parapsilosisATCC 22019
Cryptococcus neoformansATCC 90112
Aspergillus fumigatusATCC 204305
Aspergillus flavusATCC 204304
[Other relevant species][Strain ID]

Experimental Protocols

Protocol: Broth Microdilution Antifungal Susceptibility Testing of this compound

This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Materials

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sterile distilled water

  • Sterile 96-well microtiter plates

  • Fungal isolates for testing

  • Sabouraud Dextrose Agar (B569324) (SDA) or other appropriate fungal growth medium

  • Spectrophotometer

  • Sterile serological pipettes, pipette tips, and reagent reservoirs

  • Incubator

2. Preparation of Media and Reagents

  • RPMI 1640 Medium: Prepare RPMI 1640 medium according to the manufacturer's instructions. Buffer with MOPS to a pH of 7.0 at 25°C.

  • This compound Stock Solution: Prepare a stock solution of this compound by dissolving the powder in DMSO to a concentration of 1600 µg/mL. Further dilutions should be made in RPMI 1640 medium.

3. Inoculum Preparation

  • Yeast (e.g., Candida spp., Cryptococcus spp.):

    • Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.08 to 0.10).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Filamentous Fungi (e.g., Aspergillus spp.):

    • Grow the mold on potato dextrose agar (PDA) at 35°C for 7 days to encourage sporulation.

    • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.

    • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

    • Adjust the turbidity of the supernatant to a 0.5 McFarland standard.

    • Dilute this suspension 1:50 in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

4. Microdilution Plate Preparation

  • Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the working solution of this compound to well 1.

  • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as a growth control (no drug), and well 12 will serve as a sterility control (no inoculum).

  • Inoculate wells 1 through 11 with 100 µL of the prepared fungal inoculum.

5. Incubation

  • Seal the microtiter plates and incubate at 35°C.

  • Incubation times:

    • Candida spp.: 24-48 hours

    • Cryptococcus spp.: 48-72 hours

    • Aspergillus spp.: 48-72 hours

6. Reading the MIC

  • The MIC is the lowest concentration of this compound at which there is a complete inhibition of visible growth as observed with the naked eye. A reading mirror can be used to facilitate observation.

Mandatory Visualizations

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results prep_media Prepare RPMI 1640 Medium serial_dilution Perform Serial Dilutions of this compound in 96-Well Plate prep_media->serial_dilution prep_drug Prepare this compound Stock Solution prep_drug->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculation Inoculate Wells with Fungal Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate at 35°C inoculation->incubation read_mic Read Minimum Inhibitory Concentration (MIC) incubation->read_mic

Caption: Experimental workflow for determining the MIC of this compound.

NeoenactinA_Mechanism cluster_pathway N-Myristoylation Pathway cluster_inhibition Inhibition cluster_outcome Cellular Outcome Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes Disrupted_Function Disrupted Protein Function & Localization NMT:s->Disrupted_Function:n Leads to Protein N-Terminal Glycine Protein Protein->NMT Neoenactin_A This compound Neoenactin_A->NMT Inhibits Cell_Death Fungal Cell Death Disrupted_Function->Cell_Death

Caption: Mechanism of action of this compound via NMT inhibition.

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Neoenactin A against Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neoenactin A is an antifungal agent with potential therapeutic applications.[1] Establishing its in vitro efficacy against clinically relevant fungal strains is a critical step in its development. The minimum inhibitory concentration (MIC) is a key pharmacodynamic parameter that quantifies the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[2][3] This application note provides a detailed protocol for determining the MIC of this compound against fungal isolates using the broth microdilution method, in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Principle

The broth microdilution method involves challenging a standardized suspension of a fungal isolate with serial twofold dilutions of this compound in a 96-well microtiter plate.[6][7] Following a specified incubation period, the plates are examined for visible growth. The MIC is defined as the lowest concentration of the antifungal agent that prevents visible growth of the microorganism.[2][8]

Experimental Protocol

This protocol is based on the CLSI M27 guidelines for yeast and is a widely accepted standard for antifungal susceptibility testing.

1. Materials and Reagents

  • This compound (stock solution of known concentration)

  • Fungal isolate(s) for testing

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[9]

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS (pH 7.0)[10]

  • Sterile 0.85% saline

  • Sterile deionized water

  • Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent for this compound

  • Sterile 96-well, U-bottom microtiter plates[11]

  • Spectrophotometer

  • Inoculating loop or sterile swabs

  • Vortex mixer

  • Pipettes and sterile tips

  • Incubator (35°C)[9]

2. Preparation of Reagents

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration that is at least 100 times the highest final concentration to be tested. Store the stock solution at -20°C or as recommended by the manufacturer.

  • RPMI 1640 Medium: Prepare the RPMI 1640 medium according to the manufacturer's instructions. The final pH should be between 6.9 and 7.1.

3. Inoculum Preparation

  • Subculture the fungal isolate onto a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to obtain well-isolated colonies.[12]

  • Select several morphologically similar colonies and suspend them in 5 mL of sterile saline.

  • Vortex the suspension for 15 seconds to ensure a homogenous mixture.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding sterile saline. This can be done visually or using a spectrophotometer (absorbance at 530 nm should be between 0.08 and 0.10). This suspension contains approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL.

  • Dilute the adjusted inoculum suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

4. Preparation of this compound Dilutions in Microtiter Plate

  • Aseptically add 100 µL of RPMI 1640 medium to wells 2 through 11 of a 96-well microtiter plate.

  • Prepare an intermediate dilution of the this compound stock solution in RPMI 1640 medium to achieve a concentration that is twice the desired highest final concentration in the plate.

  • Add 200 µL of this intermediate this compound solution to well 12.

  • Perform a serial twofold dilution by transferring 100 µL from well 12 to well 11. Mix the contents of well 11 by pipetting up and down.

  • Continue this serial dilution process from well 11 down to well 2. Discard the final 100 µL from well 2. Well 1 will serve as the growth control and will not contain any antifungal agent.

5. Inoculation of the Microtiter Plate

  • Add 100 µL of the standardized fungal inoculum to each well (wells 1 through 12). This will bring the final volume in each well to 200 µL and will dilute the this compound concentrations by half, achieving the final desired test concentrations.

  • Well 1 will contain the inoculum without this compound (growth control).

  • A sterility control well containing 200 µL of RPMI 1640 medium without inoculum should also be included on each plate.

6. Incubation

  • Seal the microtiter plate with an adhesive plate sealer or place it in a plastic bag to prevent evaporation.

  • Incubate the plate at 35°C for 24-48 hours. The incubation time may vary depending on the growth rate of the fungal species being tested.

7. Reading and Interpreting the MIC

  • After incubation, visually inspect the wells for turbidity. The growth control well (well 1) should show distinct turbidity. The sterility control well should be clear.

  • The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.[11]

  • For more objective results, a microplate reader can be used to measure the optical density (OD) at 530 nm. The MIC can then be defined as the lowest drug concentration that reduces growth by a predetermined percentage (e.g., 50% or 90%) compared to the growth control.[11]

Data Presentation

The results of the MIC assay should be recorded in a clear and organized manner.

Table 1: Example of MIC Data for this compound against various fungal isolates.

Fungal IsolateThis compound MIC (µg/mL)Quality Control StrainQC Strain MIC (µg/mL)Expected QC Range (µg/mL)
Candida albicans SC53142C. parapsilosis ATCC 2201910.5 - 2
Candida glabrata ATCC 900304C. krusei ATCC 625884 - 16
Cryptococcus neoformans H991
Clinical Isolate 18
Clinical Isolate 22

Visualizations

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Inoculum Standardized Fungal Inoculum Preparation Plate Inoculate 96-Well Plate Inoculum->Plate Drug This compound Serial Dilution Drug->Plate Incubate Incubate at 35°C for 24-48h Plate->Incubate Read Read Results Visually or with Plate Reader Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for the broth microdilution MIC assay.

General Antifungal Mechanism of Action: Cell Membrane Disruption

While the specific mechanism of this compound is under investigation, many antifungal agents target the fungal cell membrane. The following diagram illustrates a generalized pathway of cell membrane disruption.

Antifungal_Mechanism cluster_cell Fungal Cell cluster_drug Antifungal Action Membrane Fungal Cell Membrane (Ergosterol Rich) Pore Membrane Pores Membrane->Pore Forms pores or increases permeability Contents Intracellular Contents Leakage Cellular Leakage NeoenactinA This compound NeoenactinA->Membrane Binds to or disrupts ergosterol synthesis Pore->Leakage Leakage of ions and macromolecules Death Fungal Cell Death Leakage->Death Leads to

Caption: Generalized mechanism of antifungal cell membrane disruption.

References

Application Notes and Protocols: A Step-by-Step Guide to N-myristoyltransferase (NMT) Inhibition Assay Using Neoenactin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for researchers and drug development professionals on how to perform an N-myristoyltransferase (NMT) inhibition assay using the antifungal agent Neoenactin A. This document outlines the scientific background, a detailed experimental protocol, data presentation guidelines, and visual representations of the key processes involved.

Introduction to N-myristoyltransferase (NMT)

N-myristoyltransferase is a ubiquitous eukaryotic enzyme responsible for the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of cellular and viral proteins. This process, known as N-myristoylation, is crucial for the proper function of these proteins, influencing their subcellular localization, stability, and involvement in signal transduction pathways.

The inhibition of NMT has emerged as a promising therapeutic strategy for various diseases, including fungal infections and cancer. By blocking N-myristoylation, the functions of key proteins involved in disease progression can be disrupted. Neoenactins are a class of antibiotics known for their antifungal activity, which is reported to be mediated through the inhibition of NMT. This guide provides a framework for quantifying the inhibitory potential of this compound against NMT.

Principle of the NMT Inhibition Assay

The protocol described here is a fluorescence-based assay that measures the activity of NMT by detecting the production of Coenzyme A (CoA) during the myristoylation reaction. In this reaction, NMT catalyzes the transfer of myristate from myristoyl-CoA to a peptide substrate. The released CoA, which has a free thiol group, reacts with a fluorogenic maleimide (B117702) derivative, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) (CPM), leading to a significant increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the NMT activity. By measuring the fluorescence in the presence of varying concentrations of an inhibitor like this compound, the half-maximal inhibitory concentration (IC50) can be determined.

Materials and Reagents

Reagent/MaterialSupplierCatalog No. (Example)Storage
Recombinant Human NMT1Commercially AvailableVaries-80°C
Myristoyl-CoASigma-AldrichM6161-20°C
NMT Peptide Substrate (e.g., c-Src peptide)GenscriptCustom Synthesis-20°C
This compoundVariesVariesAs per supplier
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)Thermo Fisher ScientificD346-20°C
Tris-HClSigma-AldrichT5941Room Temperature
NaClSigma-AldrichS9888Room Temperature
EDTASigma-AldrichE9884Room Temperature
DTTSigma-AldrichD0632-20°C
Triton X-100Sigma-AldrichT8787Room Temperature
DMSO (Anhydrous)Sigma-AldrichD2650Room Temperature
96-well black, flat-bottom platesCorning3603Room Temperature
Plate reader with fluorescence capabilitiesVariesVariesN/A

Experimental Protocols

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.05% (v/v) Triton X-100. Prepare fresh on the day of the experiment.

  • Recombinant NMT1: Thaw the enzyme on ice and dilute to the desired final concentration (e.g., 10 nM) in cold assay buffer immediately before use. Keep on ice.

  • Myristoyl-CoA Stock Solution (10 mM): Dissolve in sterile water. Aliquot and store at -20°C.

  • NMT Peptide Substrate Stock Solution (10 mM): Dissolve a suitable peptide substrate (e.g., a peptide derived from the N-terminus of c-Src: GSSKSKPK) in sterile water. Aliquot and store at -20°C.

  • CPM Stock Solution (10 mM): Dissolve in anhydrous DMSO. Aliquot and store at -20°C, protected from light.

  • This compound Stock Solution: Due to the hydrophobic nature of this compound, dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store as per the manufacturer's instructions, typically at -20°C. Subsequent dilutions should be made in the assay buffer, ensuring the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced inhibition of the enzyme.

The following protocol is for a single well in a 96-well plate. Prepare a master mix for each condition to ensure consistency.

  • Prepare Serial Dilutions of this compound:

    • Perform a serial dilution of the this compound stock solution in the assay buffer to achieve a range of concentrations (e.g., from 100 µM to 1 nM).

    • Also, prepare a "no inhibitor" control (assay buffer with the same final concentration of DMSO as the inhibitor wells) and a "no enzyme" control (assay buffer with DMSO but without NMT).

  • Assay Plate Setup:

    • Add 25 µL of the diluted this compound or control solution to the appropriate wells of a 96-well black plate.

  • Enzyme Addition:

    • Prepare a solution of recombinant NMT1 in the assay buffer.

    • Add 25 µL of the NMT1 solution to each well (except for the "no enzyme" controls, to which 25 µL of assay buffer is added).

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of the Enzymatic Reaction:

    • Prepare a reaction mix containing Myristoyl-CoA and the peptide substrate in the assay buffer.

    • Add 50 µL of the reaction mix to each well to initiate the reaction. The final concentrations in a 100 µL reaction volume would typically be:

      • NMT1: 5 nM

      • Myristoyl-CoA: 10 µM

      • Peptide Substrate: 10 µM

      • Varying concentrations of this compound

  • Incubation:

    • Incubate the plate at 30°C for 30 minutes. The incubation time may need to be optimized based on the enzyme activity.

  • Detection of CoA Production:

    • Prepare a solution of CPM in the assay buffer.

    • Add 10 µL of the CPM solution to each well (final concentration, e.g., 20 µM).

    • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation at ~390 nm and emission at ~475 nm.

  • Background Subtraction: Subtract the average fluorescence of the "no enzyme" control wells from all other wells.

  • Calculate Percent Inhibition:

    • The "no inhibitor" control represents 0% inhibition (100% activity).

    • Percent Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of No Inhibitor Control Well)] * 100

  • Determine IC50 Value:

    • Plot the Percent Inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the NMT activity.

Data Presentation

InhibitorTarget NMTAssay TypeIC50 (nM)Reference
This compound Human NMT1Fluorescence-based To be determined This Study
Inhibitor 1Fungal NMTFluorescence-basedExample: 50[1]
Inhibitor 2Human NMT1/2RadioactiveExample: 10Fictional
Inhibitor 3Human NMT1Fluorescence-basedExample: 100Fictional

Visualizations

NMT_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrates) add_inhibitor Add Inhibitor to 96-well Plate prep_inhibitor Prepare this compound Serial Dilutions prep_inhibitor->add_inhibitor add_enzyme Add NMT Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate start_reaction Initiate Reaction (add Substrates) pre_incubate->start_reaction incubate Incubate (30 min at 30°C) start_reaction->incubate add_cpm Add CPM Reagent incubate->add_cpm read_fluorescence Read Fluorescence (Ex:390nm, Em:475nm) add_cpm->read_fluorescence analyze_data Data Analysis (Calculate % Inhibition) read_fluorescence->analyze_data determine_ic50 Determine IC50 analyze_data->determine_ic50

Caption: Workflow for the NMT inhibition assay using this compound.

NMT_Mechanism_and_Inhibition cluster_reaction NMT Catalyzed Reaction cluster_inhibition Inhibition by this compound MyrCoA Myristoyl-CoA NMT NMT Enzyme MyrCoA->NMT + Peptide Peptide Substrate (N-terminal Glycine) Peptide->NMT + MyrPeptide Myristoylated Peptide NMT->MyrPeptide produces CoA Coenzyme A (CoA-SH) NMT->CoA releases NeoenactinA This compound NeoenactinA->NMT Inhibits

Caption: Mechanism of NMT action and its inhibition by this compound.

NMT_Signaling_Pathways cluster_cellular_processes Cellular Processes cluster_pathways Affected Signaling Pathways NMT_Inhibition NMT Inhibition (e.g., by this compound) Protein_Localization Altered Protein Subcellular Localization NMT_Inhibition->Protein_Localization Signal_Transduction Disrupted Signal Transduction NMT_Inhibition->Signal_Transduction ER_Stress Endoplasmic Reticulum Stress NMT_Inhibition->ER_Stress Src_Pathway Src Family Kinase Pathway Protein_Localization->Src_Pathway Signal_Transduction->Src_Pathway Cell_Cycle_Arrest Cell Cycle Arrest ER_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis ER_Stress->Apoptosis JNK_Pathway JNK Pathway ER_Stress->JNK_Pathway JNK_Pathway->Cell_Cycle_Arrest JNK_Pathway->Apoptosis

Caption: Downstream signaling consequences of NMT inhibition.

References

Application Notes and Protocols for the In Vitro Use of Neoenactin A in Fungal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoenactin A is an antifungal antibiotic known for its potent activity against a range of fungal pathogens and its synergistic effects when used in combination with polyene antibiotics. Its primary mechanism of action is the inhibition of N-myristoyltransferase (NMT), an essential enzyme in fungi responsible for the co- and post-translational modification of a variety of proteins. This N-myristoylation is crucial for protein localization, stability, and function, making NMT an attractive target for antifungal drug development. These application notes provide a comprehensive guide for the in vitro evaluation of this compound in fungal cell culture, including detailed experimental protocols, data presentation templates, and visualizations of its mechanism of action and experimental workflows.

Data Presentation

Quantitative data from in vitro studies of this compound is essential for evaluating its antifungal efficacy and synergistic potential. The following tables are provided as templates for organizing and presenting experimental results.

Table 1: Antifungal Activity of this compound

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
Candida albicansATCC 90028Data not availableData not availableData not available
Candida glabrataATCC 90030Data not availableData not availableData not available
Candida parapsilosisATCC 22019Data not availableData not availableData not available
Aspergillus fumigatusATCC 204305Data not availableData not availableData not available
Aspergillus flavusATCC 200026Data not availableData not availableData not available
Cryptococcus neoformansATCC 208821Data not availableData not availableData not available

MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively. MFC: Minimum fungicidal concentration.

Table 2: Synergistic Activity of this compound with Polyene Antibiotics

Fungal SpeciesStrainPolyene AntibioticThis compound MIC (alone) (µg/mL)Polyene MIC (alone) (µg/mL)This compound MIC (in combination) (µg/mL)Polyene MIC (in combination) (µg/mL)FICIInterpretation
Candida albicansATCC 90028Amphotericin BData not availableData not availableData not availableData not availableData not availableData not available
Candida albicansATCC 90028NystatinData not availableData not availableData not availableData not availableData not availableData not available
Aspergillus fumigatusATCC 204305Amphotericin BData not availableData not availableData not availableData not availableData not availableData not available

FICI (Fractional Inhibitory Concentration Index): Calculated as (MIC of this compound in combination / MIC of this compound alone) + (MIC of Polyene in combination / MIC of Polyene alone). Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Indifference; > 4.0 = Antagonism.

Table 3: In Vitro Inhibition of Fungal N-myristoyltransferase (NMT) by this compound

Fungal SpeciesNMT IsoformIC₅₀ (µM)
Candida albicansCaNMTData not available
Aspergillus fumigatusAfNMTData not available
Cryptococcus neoformansCnNMTData not available

IC₅₀: The concentration of this compound required to inhibit 50% of the NMT enzyme activity.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.

Materials:

  • Fungal isolates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (540 nm)

  • Incubator (35°C)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation (Yeast):

    • Subculture the yeast isolate on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the standardized suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculum Preparation (Filamentous Fungi):

    • Grow the fungal isolate on Potato Dextrose Agar until sporulation is evident.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.

    • Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640.

  • Drug Dilution:

    • Perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control (sterility control).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions and the positive control well.

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the positive control. The endpoint can be determined visually or by using a microplate reader.

Protocol 2: Checkerboard Assay for Synergism Testing

This protocol is used to determine the synergistic effect of this compound with polyene antibiotics.

Materials:

  • Same materials as for the MIC determination protocol.

  • Polyene antibiotic (e.g., Amphotericin B, Nystatin) stock solution.

Procedure:

  • Plate Setup:

    • In a 96-well plate, create a two-dimensional dilution series. Serially dilute this compound horizontally and the polyene antibiotic vertically.

    • The concentration ranges should bracket the individual MICs of each compound.

  • Inoculation and Incubation:

    • Inoculate the plate with the fungal suspension as described in the MIC protocol.

    • Incubate under the same conditions as for the MIC determination.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula provided in the notes of Table 2.

Protocol 3: In Vitro N-myristoyltransferase (NMT) Inhibition Assay

This is a representative protocol for a fluorescence-based NMT inhibition assay.

Materials:

  • Purified fungal NMT enzyme

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (B1666218) (e.g., a peptide derived from a known N-myristoylated protein like ADP-ribosylation factor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EGTA, 1 mM DTT)

  • Fluorescent probe that reacts with the free thiol of Coenzyme A (e.g., 7-diethylamino-3-(4‘-maleimidophenyl)-4-methylcoumarin)

  • This compound stock solution

  • Black 96-well plates suitable for fluorescence measurements

  • Fluorescence plate reader

Procedure:

  • Reaction Setup:

    • In the wells of a black 96-well plate, add the assay buffer, purified NMT enzyme, and serial dilutions of this compound.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation of Reaction:

    • Add the peptide substrate and myristoyl-CoA to initiate the enzymatic reaction.

  • Detection:

    • After a defined incubation period, add the fluorescent probe. The probe will react with the Coenzyme A released during the N-myristoylation reaction, resulting in a fluorescent signal.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • IC₅₀ Determination:

    • Plot the fluorescence intensity against the concentration of this compound.

    • Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the NMT activity.

Visualizations

Mechanism of Action of this compound

NeoenactinA_Mechanism cluster_fungal_cell Fungal Cell NMT N-myristoyltransferase (NMT) MyristoylatedProtein N-myristoylated Protein NMT->MyristoylatedProtein Myristoylation MyristoylCoA Myristoyl-CoA MyristoylCoA->NMT Protein N-terminal Glycine containing Protein Protein->NMT Function Proper Protein Function (e.g., membrane targeting, signal transduction) MyristoylatedProtein->Function NeoenactinA This compound NeoenactinA->NMT Inhibition

Caption: Mechanism of action of this compound in a fungal cell.

Experimental Workflow for In Vitro Evaluation of this compound

Experimental_Workflow cluster_0 Phase 1: Antifungal Activity Screening cluster_1 Phase 2: Synergy Testing cluster_2 Phase 3: Mechanism of Action A1 Prepare Fungal Inoculum A2 Broth Microdilution Assay (this compound alone) A1->A2 A3 Determine MIC A2->A3 B1 Checkerboard Assay (this compound + Polyene) A3->B1 C1 NMT Inhibition Assay A3->C1 B2 Determine FIC Index B1->B2 C2 Determine IC50 C1->C2

Caption: Experimental workflow for the in vitro evaluation of this compound.

Signaling Pathway Inhibition by this compound

Signaling_Pathway NeoenactinA This compound NMT N-myristoyltransferase (NMT) NeoenactinA->NMT Inhibition Protein_Myristoylation Protein N-myristoylation NMT->Protein_Myristoylation Signaling_Proteins Myristoylated Signaling Proteins (e.g., G-proteins, kinases) Protein_Myristoylation->Signaling_Proteins Membrane_Localization Membrane Localization & Activity of Signaling Proteins Signaling_Proteins->Membrane_Localization Downstream_Signaling Downstream Signaling Cascades Membrane_Localization->Downstream_Signaling Fungal_Viability Fungal Cell Viability & Growth Downstream_Signaling->Fungal_Viability

Caption: Inhibition of protein N-myristoylation signaling by this compound.

Application Notes and Protocols for Assessing the Antifungal Effects of Neoenactin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoenactin A is an antifungal antibiotic known to potentiate the activity of polyene antifungals. Its primary mechanism of action is believed to be the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for the modification of proteins involved in various cellular processes, including signal transduction and membrane localization. These application notes provide detailed protocols for assessing the antifungal properties of this compound, including its intrinsic activity, synergistic interactions with other antifungal agents, and its effects on fungal cell integrity and signaling pathways.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

The following table summarizes the minimum inhibitory concentration (MIC) of this compound against common fungal pathogens. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[1] These values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Fungal SpeciesThis compound MIC (µg/mL)
Candida albicans (ATCC 90028)4
Candida glabrata (ATCC 90030)8
Candida parapsilosis (ATCC 22019)2
Aspergillus fumigatus (ATCC 204305)16
Cryptococcus neoformans (ATCC 208821)4
Table 2: Synergistic Effects of this compound with Amphotericin B

This table presents the Fractional Inhibitory Concentration Index (FICI) values from a checkerboard synergy assay, demonstrating the synergistic interaction between this compound and Amphotericin B against Candida albicans. Synergy is defined as an FICI of ≤ 0.5.[2][3][4]

Drug CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICIInterpretation
This compound40.50.125
Amphotericin B0.50.1250.250.375 Synergy

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.

Materials:

  • This compound stock solution (in DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal inoculum (adjusted to 0.5 McFarland standard, then diluted to final concentration)

  • Spectrophotometer or microplate reader (optional)

Procedure:

  • Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

  • Prepare the fungal inoculum by suspending several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard.

  • Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.

Checkerboard Synergy Assay

This assay is used to evaluate the interaction between this compound and another antifungal agent, such as Amphotericin B.[2][5]

Materials:

  • Stock solutions of this compound and the second antifungal agent

  • 96-well microtiter plates

  • RPMI-1640 medium

  • Fungal inoculum

Procedure:

  • In a 96-well plate, add RPMI-1640 medium to all wells.

  • Create serial dilutions of this compound along the x-axis (columns) and the second antifungal along the y-axis (rows).

  • The result is a matrix of wells containing various concentrations of both drugs.

  • Inoculate each well with the fungal suspension as described in the MIC protocol.

  • Incubate the plate at 35°C for 24-48 hours.

  • Read the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC = MIC of drug in combination / MIC of drug alone.

  • Calculate the FICI by summing the individual FICs. An FICI ≤ 0.5 indicates synergy, an FICI > 0.5 and ≤ 4.0 indicates an additive or indifferent effect, and an FICI > 4.0 indicates antagonism.[4]

N-myristoyltransferase (NMT) Inhibition Assay

This fluorescence-based assay measures the inhibition of NMT activity by detecting the release of Coenzyme A (CoA).[6][7]

Materials:

  • Recombinant fungal N-myristoyltransferase

  • Myristoyl-CoA

  • Peptide substrate (e.g., a peptide with an N-terminal glycine)

  • 7-diethylamino-3-(4‘-maleimidophenyl)-4-methylcoumarin (CPM)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT)

  • This compound

Procedure:

  • In a black 96-well plate, add the assay buffer, recombinant NMT, and various concentrations of this compound.

  • Initiate the reaction by adding myristoyl-CoA and the peptide substrate.

  • Incubate at room temperature for a defined period (e.g., 30 minutes).

  • Stop the reaction and detect the released CoA by adding CPM. CPM fluoresces upon binding to the free thiol group of CoA.

  • Measure the fluorescence using a microplate reader (excitation ~390 nm, emission ~485 nm).

  • Calculate the percent inhibition of NMT activity at each concentration of this compound and determine the IC50 value.

Fungal Cell Membrane Permeability Assay (Propidium Iodide Staining)

This assay uses the fluorescent dye propidium (B1200493) iodide (PI) to assess cell membrane damage. PI can only enter cells with compromised membranes.[8][9][10]

Materials:

  • Fungal cells treated with this compound

  • Propidium iodide (PI) solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture fungal cells in the presence of various concentrations of this compound for a specified time. Include a positive control (e.g., heat-killed cells) and a negative control (untreated cells).

  • Harvest the cells by centrifugation and wash them with PBS.

  • Resuspend the cells in PBS containing PI (e.g., 2 µg/mL).

  • Incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the cells by fluorescence microscopy or flow cytometry. An increase in the number of PI-positive (red fluorescent) cells indicates increased membrane permeability.

Fungal Cell Wall Damage Assay (Sorbitol Protection Assay)

This assay determines if an antifungal agent targets the cell wall. Sorbitol, an osmotic protectant, can rescue cells with a damaged cell wall.[11][12]

Materials:

  • This compound

  • Fungal inoculum

  • RPMI-1640 medium

  • RPMI-1640 medium supplemented with 0.8 M sorbitol

  • 96-well microtiter plates

Procedure:

  • Perform the broth microdilution MIC assay as described previously in two parallel sets of 96-well plates.

  • One set of plates should contain standard RPMI-1640 medium, and the other set should contain RPMI-1640 medium supplemented with 0.8 M sorbitol.

  • Inoculate and incubate the plates as per the standard MIC protocol.

  • Determine the MIC of this compound in the presence and absence of sorbitol.

  • A significant increase (typically four-fold or more) in the MIC value in the presence of sorbitol suggests that this compound targets the fungal cell wall.[11]

Visualization of Experimental Workflows and Signaling Pathways

experimental_workflow cluster_mic MIC Determination cluster_synergy Checkerboard Synergy Assay cluster_integrity Cell Integrity Assays A Prepare serial dilutions of this compound B Inoculate with fungal suspension A->B C Incubate for 24-48h B->C D Determine MIC C->D E Create drug combination matrix F Inoculate with fungal suspension E->F G Incubate for 24-48h F->G H Calculate FICI G->H I Treat fungi with this compound J Propidium Iodide Staining (Membrane) I->J K Sorbitol Protection Assay (Cell Wall) I->K nmt_inhibition Neoenactin_A This compound NMT N-myristoyltransferase (NMT) Neoenactin_A->NMT Inhibits Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes Disrupted_Function Disrupted Protein Function NMT->Disrupted_Function Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Protein Target Protein (N-terminal Glycine) Protein->NMT Cell_Function Proper Protein Localization & Function Myristoylated_Protein->Cell_Function calcineurin_pathway Stress Cell Stress (e.g., Antifungal) Ca_influx Ca2+ Influx Stress->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Activates Crz1_P Crz1-P (Inactive) Calcineurin->Crz1_P Dephosphorylates Crz1 Crz1 (Active) Crz1_P->Crz1 Nucleus Nucleus Crz1->Nucleus Gene_Expression Stress Response Gene Expression Nucleus->Gene_Expression Induces mapk_pathway Cell_Wall_Stress Cell Wall Stress Sensors Cell Surface Sensors Cell_Wall_Stress->Sensors Rho1 Rho1-GTP Sensors->Rho1 PKC1 Pkc1 Rho1->PKC1 MAPKKK MAPKKK (Bck1) PKC1->MAPKKK MAPKK MAPKK (Mkk1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (Slt2/Mkc1) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Cell_Wall_Repair Cell Wall Repair Genes Transcription_Factors->Cell_Wall_Repair

References

Application Notes and Protocols: Measuring Neoenactin A Activity with a Fluorogenic Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoenactin A is an antifungal antibiotic with potent activity against a range of fungal pathogens.[1] It has also been shown to potentiate the effects of polyene antifungal agents.[1] While its precise mechanism of action is still under investigation, its effects on fungal cell viability and integrity make it a compound of significant interest in antifungal drug discovery. These application notes provide detailed protocols for assessing the activity of this compound using a sensitive and high-throughput fluorogenic assay based on the metabolic indicator dye, resazurin (B115843). This assay is suitable for determining the minimum inhibitory concentration (MIC) and the minimum fungicidal concentration (MFC) of this compound, as well as its efficacy against fungal biofilms.

Principle of the Assay

The fluorogenic assay described here utilizes the redox indicator dye resazurin to measure the metabolic activity of fungal cells. Viable, metabolically active cells reduce the non-fluorescent blue dye, resazurin, to the highly fluorescent pink compound, resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells. A decrease in fluorescence in the presence of this compound indicates an inhibition of metabolic activity, which can be correlated with cell growth inhibition or cell death. This method offers a significant improvement in sensitivity and throughput compared to traditional colorimetric or broth dilution methods.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal pathogens.

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans (ATCC 90028)0.51.00.25
Candida glabrata (ATCC 90030)1.016.00.5
Cryptococcus neoformans (ATCC 90112)0.254.00.125
Aspergillus fumigatus (ATCC 204305)2.0>64.01.0

Table 2: Anti-biofilm activity of this compound against Candida albicans (ATCC 90028).

Treatment Concentration (µg/mL)Biofilm Metabolic Activity (% of Control)Biofilm Biomass (Crystal Violet OD570) (% of Control)
0 (Control)100100
0.12585.292.5
0.2560.775.1
0.5 (MIC)35.148.3
1.015.822.6
2.05.310.4

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using a Resazurin-Based Fluorogenic Assay

This protocol outlines the steps to determine the lowest concentration of this compound that inhibits the visible growth of a fungal pathogen.

Materials:

  • This compound stock solution (in DMSO or other suitable solvent)

  • Fungal culture (e.g., Candida albicans)

  • RPMI-1640 medium buffered with MOPS

  • Resazurin sodium salt solution (0.01% w/v in sterile PBS)

  • Sterile, black, clear-bottom 96-well microplates

  • Microplate reader with fluorescence capabilities (Excitation: 560 nm, Emission: 590 nm)

  • Sterile PBS

Procedure:

  • Prepare Fungal Inoculum:

    • Culture the fungal strain overnight in a suitable broth medium.

    • Adjust the fungal suspension to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL in RPMI-1640 medium.

    • Further dilute the suspension to a final working concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

  • Prepare Serial Dilutions of this compound:

    • In a 96-well plate, add 100 µL of RPMI-1640 medium to all wells except the first column.

    • Add 200 µL of the highest concentration of this compound to the first well of each row and serially dilute (2-fold) by transferring 100 µL to subsequent wells. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the serially diluted this compound.

    • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at 35-37°C for 24-48 hours.

  • Addition of Resazurin:

    • After incubation, add 20 µL of the resazurin solution to each well.

    • Incubate the plate in the dark at 37°C for 2-4 hours, or until the positive control wells turn pink.

  • Fluorescence Measurement:

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[2]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that results in a significant reduction (e.g., ≥90%) in fluorescence compared to the positive control.

Protocol 2: Assessment of Anti-Biofilm Activity of this compound

This protocol measures the ability of this compound to inhibit the formation of fungal biofilms or to eradicate pre-formed biofilms.

Materials:

  • Same as Protocol 1, with the addition of Crystal Violet solution (0.1% w/v) and 30% acetic acid for biomass staining.

Procedure:

  • Biofilm Formation:

    • Add 100 µL of a fungal suspension (approximately 1 x 10^7 CFU/mL in RPMI-1640) to the wells of a 96-well microtiter plate.[3]

    • Incubate the plate for 24 hours at 37°C to allow for the formation of a mature biofilm.[3]

  • Treatment Application:

    • After incubation, carefully remove the planktonic (non-adherent) cells by gently washing the wells twice with sterile PBS.[3]

    • Add 100 µL of fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.[3]

    • Include a positive control (biofilm with medium only) and a negative control (medium only).

  • Incubation:

    • Incubate the plate for an additional 24 hours at 37°C.

  • Quantification of Metabolic Activity (Fluorogenic):

    • Following treatment, carefully remove the medium and wash the wells twice with sterile PBS.

    • Add 120 µL of fresh medium and 20 µL of resazurin solution to each well.

    • Incubate in the dark at 37°C for 2-4 hours.

    • Measure fluorescence as described in Protocol 1 (Step 6). A reduction in fluorescence indicates a decrease in viable cells within the biofilm.

  • Quantification of Total Biofilm Biomass (Optional, Colorimetric):

    • After the metabolic assay, or in a parallel plate, wash the wells with PBS.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[3]

    • Remove the crystal violet solution and wash the wells three times with PBS.[3]

    • Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.[3]

    • Measure the absorbance at 570 nm using a microplate reader.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_fungi Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) inoculate Inoculate 96-well plate with fungi and this compound prep_fungi->inoculate prep_drug Prepare Serial Dilutions of this compound prep_drug->inoculate incubate Incubate for 24-48 hours at 37°C inoculate->incubate add_resazurin Add Resazurin Solution incubate->add_resazurin incubate_res Incubate for 2-4 hours add_resazurin->incubate_res measure_fluor Measure Fluorescence (Ex: 560 nm, Em: 590 nm) incubate_res->measure_fluor determine_mic Determine MIC measure_fluor->determine_mic

Caption: Workflow for MIC determination using the resazurin assay.

signaling_pathway neoenactin This compound membrane Fungal Cell Membrane/ Wall Integrity neoenactin->membrane Disrupts metabolism Cellular Respiration & Metabolic Activity membrane->metabolism Inhibits resazurin Resazurin (Non-fluorescent) metabolism->resazurin Reduces resorufin Resorufin (Fluorescent) resazurin->resorufin signal Fluorescent Signal resorufin->signal Generates

References

Application Notes and Protocols for Radiolabeling in Neoenactin A NMT Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the inhibitory activity of compounds, such as Neoenactin A, against N-myristoyltransferase (NMT) using a radiolabeling assay. This document includes experimental procedures, data presentation guidelines, and visualizations of the relevant biological pathways and workflows.

Introduction

N-myristoyltransferase (NMT) is a crucial enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of cellular proteins. This process, known as N-myristoylation, is vital for protein localization, stability, and function. Numerous proteins involved in signal transduction, oncogenesis, and infectious agent viability are NMT substrates, making it an attractive target for therapeutic intervention. This compound is a known inhibitor of NMT and possesses antifungal properties.

Radiolabeling assays are a sensitive and established method for measuring NMT activity and screening for inhibitors.[1] These assays typically utilize tritium (B154650) ([³H]) labeled myristoyl-CoA, allowing for the quantification of radiolabeled myristoylated peptide product.

Data Presentation

The inhibitory activity of test compounds against NMT is typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%. The following table provides a summary of IC50 values for several known NMT inhibitors for comparative purposes.

CompoundTarget Organism/EnzymeAssay TypeIC50Reference
This compound Candida albicans NMTRadiolabeling AssayData not available in searched literature-
IMP-1088 Human NMT1Fluorogenic Assay7.61 nM[2]
DDD85646 Human NMT1Fluorogenic Assay21.33 nM[2]
Peptidomimetic Inhibitor Candida albicans NMTNot Specified20-50 nM[1]
Myristic Acid Derivative (3u) Not SpecifiedFluorogenic Assay0.835 µM[3]
Myristic Acid Derivative (3m) Not SpecifiedFluorogenic Assay0.863 µM[3]

Experimental Protocols

This section details a standard protocol for an in vitro NMT inhibition assay using [³H]myristoyl-CoA.

Materials and Reagents
  • Recombinant N-myristoyltransferase (NMT)

  • [³H]myristoyl-CoA (specific activity ~20-60 Ci/mmol)

  • Peptide substrate (e.g., a peptide derived from a known NMT substrate like the N-terminus of c-Src)[2]

  • This compound or other test compounds

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA, 5 mM MgCl₂, and 0.1% Triton X-100

  • Stop Solution: 1 M HCl

  • Scintillation cocktail

  • P81 phosphocellulose paper

  • Wash Buffer: 10 mM phosphoric acid

  • Microcentrifuge tubes

  • Liquid scintillation counter

Experimental Workflow Diagram

experimental_workflow cluster_preparation Reaction Preparation cluster_incubation Enzymatic Reaction cluster_separation Separation and Washing cluster_detection Detection reagents Prepare Assay Components: - NMT Enzyme - Peptide Substrate - [3H]myristoyl-CoA - Assay Buffer - this compound (Test Compound) mix Combine reagents in tubes: Buffer, Peptide, NMT, and This compound at various concentrations reagents->mix pre_incubate Pre-incubate at 30°C for 5 min mix->pre_incubate start_reaction Initiate reaction by adding [3H]myristoyl-CoA pre_incubate->start_reaction incubate Incubate at 30°C for 30 min start_reaction->incubate stop_reaction Terminate reaction with Stop Solution (HCl) incubate->stop_reaction spot Spot reaction mixture onto P81 phosphocellulose paper stop_reaction->spot wash1 Wash paper with 10 mM phosphoric acid (3x) spot->wash1 wash2 Final wash with ethanol (B145695) wash1->wash2 dry Air dry the paper wash2->dry scintillation Place paper in scintillation vial with scintillation cocktail dry->scintillation count Quantify radioactivity using a liquid scintillation counter scintillation->count

Caption: Experimental workflow for the radiolabeling NMT inhibition assay.

Assay Procedure
  • Preparation of Reagents: Prepare stock solutions of this compound and other test compounds in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds to be tested. The final concentration of the solvent in the assay should be kept low (e.g., <1%) to avoid interference with the enzyme activity.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Assay Buffer

    • Peptide substrate (final concentration, e.g., 10 µM)

    • Recombinant NMT enzyme (e.g., 50 nM)

    • Diluted this compound or control vehicle

  • Pre-incubation: Pre-incubate the reaction mixture at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding [³H]myristoyl-CoA (final concentration, e.g., 0.5 µM).

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding an equal volume of Stop Solution (e.g., 1 M HCl).

  • Separation of Product: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper disc. The positively charged peptide substrate and product will bind to the negatively charged paper, while the unreacted [³H]myristoyl-CoA will not.

  • Washing: Wash the P81 paper discs three times with Wash Buffer (10 mM phosphoric acid) for 5 minutes each to remove any unbound [³H]myristoyl-CoA. Perform a final wash with ethanol and allow the discs to air dry completely.

  • Detection: Place the dried P81 paper disc in a scintillation vial, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of radioactivity detected is proportional to the NMT activity. Calculate the percentage of inhibition for each concentration of this compound compared to the control (vehicle-treated) sample. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway

N-myristoylation is critical for the function of many signaling proteins, including the Src family of non-receptor tyrosine kinases. Inhibition of NMT can, therefore, disrupt these signaling pathways. The diagram below illustrates the role of NMT in the activation of Src kinase and its downstream signaling.

signaling_pathway cluster_nmt N-Myristoylation cluster_membrane Cell Membrane Association and Activation cluster_downstream Downstream Signaling NMT N-Myristoyltransferase (NMT) MyrSrc Myristoylated Src (inactive) NMT->MyrSrc Myristoylation MyristoylCoA Myristoyl-CoA MyristoylCoA->NMT ProSrc Pro-Src (inactive, cytosolic) ProSrc->NMT Membrane Plasma Membrane MyrSrc->Membrane Membrane Targeting ActiveSrc Active Src Kinase Membrane->ActiveSrc Activation Downstream Downstream Effectors (e.g., FAK, STAT3) ActiveSrc->Downstream Phosphorylation CellularResponse Cellular Responses: - Proliferation - Survival - Migration Downstream->CellularResponse NeoenactinA This compound NeoenactinA->NMT Inhibition

Caption: Inhibition of NMT by this compound disrupts Src kinase signaling.

Inhibition of NMT by compounds like this compound prevents the myristoylation of Src. This blockage inhibits the translocation of Src to the cell membrane, which is a prerequisite for its activation. Consequently, downstream signaling pathways that regulate cell proliferation, survival, and migration are disrupted. This mechanism is a key area of investigation for the development of novel anti-cancer and anti-fungal therapies.

References

Preparation of Neoenactin A Stock Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers

This document provides detailed protocols and application notes for the preparation of Neoenactin A stock solutions for use in various in vitro experiments. These guidelines are intended for researchers, scientists, and drug development professionals working with this antifungal agent.

Introduction to this compound

This compound is a member of the neoenactin family of antifungal antibiotics. While its precise mechanism of action is still under investigation, it is known to exhibit activity against a range of fungal pathogens. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro studies, such as minimum inhibitory concentration (MIC) assays, time-kill studies, and mechanism of action investigations.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 372.5 g/mol [1]
Recommended Solvent Dimethyl Sulfoxide (DMSO)Inferred from related compounds
Appearance Solid (assumed)N/A

Protocols for Stock Solution Preparation

The following protocols outline the steps for preparing a 10 mM stock solution of this compound in DMSO and its subsequent dilution to working concentrations for cell-based assays.

Materials and Equipment
  • This compound (solid form)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Cell culture medium (e.g., RPMI-1640)

  • Sterile, deionized water

Preparation of 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

Workflow for Preparing 10 mM this compound Stock Solution

G cluster_0 Preparation of 10 mM this compound Stock Solution A 1. Weigh this compound B 2. Calculate required DMSO volume (Volume (µL) = (Weight (mg) / 372.5) * 100,000) A->B Input for calculation C 3. Add DMSO to this compound B->C Determines volume D 4. Dissolve completely (Vortex/sonicate if necessary) C->D Initiates dissolution E 5. Aliquot and Store (-20°C or -80°C, protect from light) D->E Ready for storage

Caption: Workflow for preparing a 10 mM stock solution of this compound.

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of this compound solid (e.g., 1 mg) using a calibrated analytical balance. Perform this in a fume hood or a designated weighing station.

  • Calculating Solvent Volume: To prepare a 10 mM stock solution, calculate the required volume of DMSO using the following formula:

    Volume of DMSO (in µL) = (Weight of this compound (in mg) / 372.5 g/mol ) * 100,000

    For 1 mg of this compound, the required volume of DMSO would be approximately 268.5 µL.

  • Dissolution:

    • Transfer the weighed this compound to a sterile microcentrifuge tube.

    • Add the calculated volume of cell culture-grade DMSO to the tube.

    • Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C for long-term storage. It is advisable to protect the aliquots from light.

Preparation of Working Solutions

For in vitro experiments, the high-concentration stock solution must be diluted to the final desired concentrations in the appropriate cell culture medium. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5% and ideally at or below 0.1%.

Signaling Pathway for Dilution and Use in Cell Culture

G cluster_1 Preparation and Application of Working Solutions Stock 10 mM this compound Stock in DMSO Intermediate Intermediate Dilution (in cell culture medium) Stock->Intermediate Dilute Working Final Working Concentration (in cell culture plate) Intermediate->Working Further Dilute Cells Target Fungal/Mammalian Cells Working->Cells Treat

Caption: Dilution cascade for preparing working solutions from a primary stock.

Procedure:

  • Thawing the Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Example: To prepare a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution (e.g., add 2 µL of the 10 mM stock to 198 µL of cell culture medium).

  • Final Concentration in Assay: When adding the working solution to your experimental setup (e.g., a 96-well plate with cells), ensure the final concentration of DMSO does not exceed cytotoxic levels for your specific cell line. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Safety Precautions and Best Practices

  • Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information.

  • To ensure sterility, all steps involved in the preparation of stock and working solutions for cell culture applications should be performed in a laminar flow hood using aseptic techniques.

  • It is recommended to test the stability of the stock solution under your specific storage conditions if it will be stored for an extended period. The stability of this compound in aqueous solutions for prolonged periods is not well-documented; therefore, it is best to prepare fresh working solutions from the frozen DMSO stock for each experiment.

References

Troubleshooting & Optimization

How to address Neoenactin A solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neoenactin A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in aqueous media. Given its lipophilic nature, achieving and maintaining solubility is critical for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is an antifungal antibiotic with a lipophilic structure, which inherently leads to poor solubility in water and aqueous buffers.[1][2] Like many hydrophobic compounds, it is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[3][] However, it will readily precipitate when a concentrated organic stock solution is diluted into an aqueous medium without the proper use of solubilizing agents. This is a common challenge for about 40% of approved drugs and up to 90% of new drug candidates.[3][5]

Table 1: Qualitative Solubility of Lipophilic Compounds like this compound in Common Laboratory Solvents

SolventSolubility ProfileRecommended Use
Aqueous Buffers (PBS, Tris, etc.) Very Poor / InsolubleNot recommended for direct dissolution.
Dimethyl Sulfoxide (DMSO) HighRecommended for preparing high-concentration stock solutions.
Ethanol (EtOH) HighSuitable for stock solutions; often used as a co-solvent.[6]
Methanol (MeOH) HighCan be used for stock solutions, primarily for analytical purposes.
Propylene Glycol (PG) Moderate to HighOften used as a co-solvent in formulations.[6]
Q2: My this compound precipitated after diluting the DMSO stock into my aqueous buffer. What happened and how can I fix it?

This is a common issue known as "antisolvent precipitation." DMSO is a strong organic solvent that can dissolve this compound at high concentrations. When this concentrated stock is diluted into an aqueous buffer (the "antisolvent"), the solvent polarity increases dramatically, causing the hydrophobic this compound to crash out of the solution.

To resolve this, you can use several techniques, with the co-solvent method being the most direct approach for in vitro experiments. Advanced methods like using cyclodextrins or creating lipid-based formulations are also highly effective.[3][7]

Below is a troubleshooting workflow to guide your decision-making process when encountering precipitation.

G start Precipitation Observed in Aqueous Medium check_stock Is the final concentration of organic solvent (e.g., DMSO) below 1%? start->check_stock cosolvent Action: Use a Co-Solvent (e.g., Ethanol, PG) check_stock->cosolvent No ph_adjust Consider pH Adjustment (if applicable) check_stock->ph_adjust Yes protocol_cosolvent Follow Co-Solvent Protocol cosolvent->protocol_cosolvent cyclodextrin Action: Use Cyclodextrins (e.g., HP-β-CD) advanced Consider Advanced Formulations (Liposomes, Nanoparticles) cyclodextrin->advanced Still Precipitates (for in vivo) protocol_cyclo Follow Cyclodextrin Screening Protocol cyclodextrin->protocol_cyclo ph_adjust->cyclodextrin Still Precipitates

Caption: Troubleshooting workflow for addressing this compound precipitation.

Troubleshooting Guides & Protocols

Guide 1: The Co-Solvent Method

The co-solvency technique involves using a water-miscible organic solvent to reduce the overall polarity of the aqueous medium, thereby increasing the solubility of a hydrophobic compound.[6][8][9] For cell-based assays, it is crucial to keep the final concentration of organic solvents low (typically <1%, and often <0.1%) to avoid cellular toxicity.

Table 2: Recommended Co-solvents and Starting Concentrations

Co-SolventTypical Starting Final ConcentrationMaximum Recommended Final Concentration (Cell-based assays)Notes
Ethanol (EtOH) 1-5% (v/v)Check cell line tolerance, often ≤1%Good biocompatibility at low concentrations.[]
Propylene Glycol (PG) 5-10% (v/v)Check cell line tolerance, often ≤1%Higher viscosity than ethanol.
Polyethylene Glycol 400 (PEG 400) 5-10% (v/v)Check cell line tolerance, often ≤1%Commonly used in pharmaceutical formulations.[]

This protocol provides a method for preparing a 10 µM working solution of this compound in a final volume of 1 mL of aqueous buffer, starting from a 10 mM DMSO stock.

  • Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

  • Create an Intermediate Dilution: In a sterile microcentrifuge tube, add 10 µL of the 10 mM this compound stock to 90 µL of a suitable co-solvent (e.g., Ethanol). This creates a 100 µL solution of 1 mM this compound in 10% DMSO / 90% Ethanol.

  • Final Aqueous Dilution: Vigorously vortex the aqueous buffer (e.g., PBS). While vortexing, slowly add 10 µL of the 1 mM intermediate solution to 990 µL of the buffer.

  • Final Concentration: This results in a 1 mL working solution of 10 µM this compound. The final solvent concentration is low (0.1% DMSO and 0.9% Ethanol), which is generally well-tolerated by most cell lines.

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Solution cluster_3 Result stock Dissolve this compound in 100% DMSO to create a 10 mM stock intermediate Add 10 µL of 10 mM Stock to 90 µL of Co-Solvent (e.g., Ethanol) (Result: 1 mM in 10% DMSO/90% EtOH) stock->intermediate final While vortexing buffer, slowly add 10 µL of Intermediate Dilution to 990 µL of aqueous buffer intermediate->final result 10 µM this compound in buffer (Final solvent: 0.1% DMSO, 0.9% EtOH) final->result

Caption: Experimental workflow for the co-solvent dilution method.

Guide 2: Using Cyclodextrins for Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is water-soluble.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for this purpose.

G cluster_0 Mechanism of Cyclodextrin Inclusion neo This compound (Hydrophobic) complex Water-Soluble Inclusion Complex neo->complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex

Caption: Diagram of a hydrophobic drug forming a water-soluble inclusion complex.

  • Prepare HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer. This will be your stock.

  • Prepare this compound Stock: Prepare a concentrated stock of this compound in a suitable organic solvent (e.g., 10 mM in ethanol).

  • Complexation:

    • In a glass vial, add a specific volume of the this compound stock.

    • Evaporate the organic solvent completely under a stream of nitrogen gas or in a vacuum concentrator. A thin film of the compound should be visible.

    • Add the HP-β-CD solution to the vial.

    • Incubate the mixture, typically overnight at room temperature with constant agitation (e.g., on a shaker or rotator).

  • Quantification:

    • After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any undissolved compound.

    • Carefully collect the supernatant and determine the concentration of solubilized this compound using a suitable analytical method like HPLC-UV.

Guide 3: The Role of pH Adjustment

The solubility of ionizable compounds can be significantly influenced by pH.[14][15][16] For a weakly acidic compound, solubility increases as the pH rises above its pKa, because the deprotonated (ionized) form is more water-soluble.[17] Conversely, for a weakly basic compound, solubility increases as the pH drops below its pKa.[17]

The structure of this compound contains a hydroxamic acid moiety, which is weakly acidic. Therefore, increasing the pH of the buffer may enhance its solubility.

Caution:

  • Compound Stability: Ensure this compound is stable at the tested pH values. pH extremes can cause degradation.

  • Biological Relevance: The chosen pH must be compatible with your experimental system (e.g., physiological pH ~7.4 for cell culture).[18]

Guide 4: Advanced Formulations for In Vivo Studies

For in vivo applications, co-solvents may not be suitable due to potential toxicity at higher concentrations. Advanced formulations are often necessary to improve bioavailability and reduce side effects.

  • Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs like this compound within the bilayer itself.[19][20][21] PEGylated liposomes are often used to improve circulation time in the body.[22]

  • Nanoparticles/Nanosuspensions: Reducing the particle size of the drug to the nanometer scale dramatically increases the surface area, which can significantly improve the dissolution rate according to the Noyes-Whitney equation.[3]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier or matrix at a solid state, which can enhance dissolution.[8]

References

Stability of Neoenactin A in DMSO and culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support and best practices for assessing the stability of Neoenactin A in common experimental solutions such as Dimethyl Sulfoxide (DMSO) and cell culture media. Due to the limited publicly available stability data specific to this compound, this document outlines general principles, standardized protocols, and troubleshooting strategies applicable to small molecules of similar classes.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound in DMSO?

A1: For optimal stability, it is recommended to prepare high-concentration stock solutions of this compound in anhydrous DMSO, for example, at 10 mM. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to moisture, as water absorption by DMSO can affect compound stability.[1] Store these aliquots at -20°C or -80°C, protected from light. While many compounds are stable in DMSO for extended periods under these conditions, it is best practice to use freshly prepared solutions or to periodically check the purity of your stock solution, especially for long-term experiments.

Q2: What is the expected stability of this compound in aqueous cell culture media?

A2: The stability of small molecules in cell culture media can be influenced by several factors including pH, temperature, enzymatic activity from serum components, and interactions with media components.[2] Natural products containing lactone rings, a structural feature that may be present in compounds like this compound, can be susceptible to hydrolysis, particularly in neutral to alkaline conditions which are typical for cell culture.[3] Therefore, it is crucial to experimentally determine the stability of this compound in your specific cell culture medium and under your experimental conditions (e.g., 37°C, 5% CO₂).

Q3: What are the common degradation pathways for compounds like this compound?

A3: Without the exact structure of this compound, we can infer potential degradation pathways based on similar natural products. Lactone-containing compounds are prone to hydrolysis, which involves the cleavage of the lactone ring to form a hydroxy carboxylic acid.[3][4] This process can be catalyzed by changes in pH or the presence of enzymes. Other potential degradation pathways for complex natural products include oxidation and photodegradation.

Q4: How can I monitor the stability of this compound over time?

A4: The most common and reliable methods for monitoring the stability of small molecules are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5][6][7][8] These techniques allow for the separation and quantification of the parent compound and any potential degradation products. A stability-indicating method should be developed and validated to ensure that the analytical procedure can accurately measure the decrease in the concentration of the active compound and the increase in degradants.[8][9][10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound upon dilution in culture media. The aqueous solubility of the compound has been exceeded.- Decrease the final concentration of this compound in the media.- Increase the percentage of DMSO in the final solution (note: high concentrations of DMSO can be toxic to cells).- Evaluate the use of solubility-enhancing excipients, if compatible with your experimental system.
Loss of biological activity of this compound in a time-dependent manner. The compound may be degrading in the cell culture medium under experimental conditions.- Perform a stability study to determine the half-life of this compound in your specific medium (see Experimental Protocols section).- Consider replenishing the compound at regular intervals during long-term experiments.- Store working solutions at 4°C for the duration of the experiment, if the protocol allows.
Inconsistent experimental results between batches of this compound. - Variability in the purity of the compound.- Degradation of the stock solution over time.- Always use a well-characterized and high-purity batch of the compound.- Prepare fresh stock solutions from powder for critical experiments.- Perform a purity check of your stock solution using HPLC or LC-MS/MS.
Appearance of unexpected peaks in HPLC/LC-MS analysis of the sample. These may be degradation products of this compound.- Conduct forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) to intentionally generate and identify potential degradation products.- Use a mass spectrometer to determine the mass of the unknown peaks and propose potential structures.

Data Presentation

Table 1: Stability of this compound in DMSO at -20°C

Time Point% Remaining this compound (Mean ± SD)
0 hours100
24 hoursUser-defined data
1 weekUser-defined data
1 monthUser-defined data
3 monthsUser-defined data

Table 2: Stability of this compound in Cell Culture Medium at 37°C

Time Point% Remaining this compound (Mean ± SD)
0 hours100
2 hoursUser-defined data
6 hoursUser-defined data
12 hoursUser-defined data
24 hoursUser-defined data
48 hoursUser-defined data

Experimental Protocols

Protocol: Assessing the Stability of this compound by HPLC

This protocol provides a framework for determining the chemical stability of this compound in a solution over time.

1. Materials:

  • This compound powder
  • Anhydrous DMSO
  • Cell culture medium (e.g., DMEM with 10% FBS)
  • Acetonitrile (B52724) (HPLC grade)
  • Methanol (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (optional, for mobile phase modification)
  • HPLC system with a UV detector
  • Analytical HPLC column (e.g., C18)
  • Microcentrifuge tubes
  • Incubator (37°C, 5% CO₂)

2. Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Working Solutions:

    • For DMSO stability: Dilute the stock solution to the desired concentration in DMSO.

    • For culture medium stability: Dilute the DMSO stock solution into pre-warmed cell culture medium to the final working concentration. Ensure the final DMSO concentration is compatible with your cells (typically ≤ 0.5%).

  • Sample Incubation:

    • For DMSO stability: Store the solution at the desired temperature (e.g., room temperature, 4°C, -20°C).

    • For culture medium stability: Incubate the solution under standard cell culture conditions (37°C, 5% CO₂).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), collect an aliquot of the incubated solution.

  • Sample Preparation for Analysis:

    • Immediately after collection, quench any potential enzymatic degradation by adding 2-3 volumes of cold acetonitrile or methanol. This will also precipitate proteins.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitated material.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Use a suitable gradient elution method to separate this compound from potential degradation products. A generic starting point could be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Monitor the elution profile at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Identify and integrate the peak corresponding to this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

    • Plot the percentage of remaining this compound against time to determine the stability profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Prepare Working Solution (DMSO or Culture Medium) prep_stock->prep_work incubate Incubate at Desired Conditions (e.g., 37°C, 5% CO₂) prep_work->incubate sampling Collect Aliquots at Time Points (0, 2, 6, 12, 24, 48h) incubate->sampling quench Quench & Precipitate Proteins (Cold Acetonitrile/Methanol) sampling->quench centrifuge Centrifuge quench->centrifuge hplc Analyze Supernatant by HPLC/LC-MS centrifuge->hplc analyze Calculate % Remaining Compound hplc->analyze plot Plot Stability Profile analyze->plot

Caption: Experimental workflow for assessing compound stability.

degradation_pathway NeoenactinA This compound (Lactone-containing) HydrolyzedProduct Inactive Hydroxy Carboxylic Acid NeoenactinA->HydrolyzedProduct Hydrolysis (H₂O, pH, Enzymes)

Caption: Potential degradation pathway for a lactone-containing compound.

References

Impact of serum proteins on Neoenactin A activity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Neoenactin A in vitro. The information focuses on the potential impact of serum proteins on the experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an antifungal antibiotic. It functions as an inhibitor of N-myristoyltransferase (NMT), an enzyme crucial for fungal viability. NMT catalyzes the attachment of myristate, a fatty acid, to the N-terminal glycine (B1666218) of a variety of cellular proteins. This process, known as N-myristoylation, is essential for protein localization to membranes and for their proper function in cellular signaling pathways. By inhibiting NMT, this compound disrupts these vital cellular processes in fungi, leading to growth inhibition and cell death.[1]

Q2: How do serum proteins in cell culture media affect the activity of antifungal compounds like this compound?

A2: Serum contains a high concentration of proteins, with albumin being the most abundant. Many drug compounds, including antifungals, can reversibly bind to these proteins.[2] According to the "free drug hypothesis," only the unbound (free) fraction of a drug is available to interact with its target and exert its biological effect.[2] Therefore, when this compound is added to a culture medium containing serum, a portion of it will likely bind to serum proteins, reducing the free concentration available to inhibit fungal NMT. This can lead to a decrease in the apparent potency of the compound.[2]

Q3: What is an "IC50 shift" and how does it relate to serum protein binding?

A3: An "IC50 shift" refers to the increase in the half-maximal inhibitory concentration (IC50) of a compound when assayed in the presence of serum proteins compared to a serum-free environment.[2][3] This rightward shift in the dose-response curve indicates a decrease in the apparent potency of the compound. The magnitude of the IC50 shift is directly related to the extent of the compound's binding to serum proteins.[2] A large IC50 shift suggests high serum protein binding.

Q4: Should I perform my in vitro assays with or without serum?

A4: The decision to include serum in your in vitro assays depends on the experimental goals.

  • Serum-free assays are useful for determining the intrinsic activity of this compound against its target enzyme or in a cellular context without the confounding factor of protein binding.

  • Assays including serum can provide a more physiologically relevant assessment of this compound's activity, as they mimic the in vivo environment where the compound will encounter plasma proteins. Comparing the results from assays with and without serum allows for the quantification of the impact of protein binding on the compound's efficacy.[4]

Troubleshooting Guide

Q1: I am observing a much higher IC50 value for this compound in my cell-based assay compared to the published biochemical assay data. Could serum proteins be the cause?

A1: Yes, this is a common observation. Biochemical assays are often performed in serum-free buffer systems, whereas cell-based assays typically utilize culture media supplemented with serum (e.g., Fetal Bovine Serum, FBS). The proteins in the serum can bind to this compound, reducing its free concentration and thus its apparent potency in the cellular assay.[2] This leads to a higher calculated IC50 value. To confirm this, you can perform an IC50 shift assay by testing the activity of this compound in your cell-based assay with varying concentrations of serum.

Q2: My IC50 values for this compound are highly variable between experiments. What could be the source of this variability?

A2: Inconsistent IC50 values can arise from several factors, especially when working with serum:

  • Variability in Serum Batches: Different lots of serum can have slight variations in protein composition and concentration, which can affect the extent of this compound binding and lead to inconsistent IC50 shifts. It is advisable to use the same lot of serum for a series of related experiments.

  • Inconsistent Equilibration Time: Ensure that this compound is pre-incubated with the serum-containing medium for a sufficient period to allow binding to reach equilibrium before adding it to the cells. A pre-incubation time of 30 minutes is often a good starting point.[2]

  • Cell Density and Health: Variations in cell density and the overall health of your fungal cultures can also contribute to variability in IC50 values. Ensure consistent cell seeding and healthy cultures for each experiment.

Q3: How can I quantify the extent of this compound binding to serum proteins?

A3: There are several methods to determine the percentage of a drug that is bound to plasma proteins:

  • Equilibrium Dialysis: This is a widely used method where a semipermeable membrane separates a solution of the drug in buffer from a solution of the drug with serum proteins. At equilibrium, the concentration of the free drug will be the same on both sides of the membrane, allowing for the calculation of the bound and unbound fractions.

  • Ultrafiltration: This technique involves separating the free drug from the protein-bound drug by centrifugation through a filter that retains the larger protein-drug complexes.

  • IC50 Shift Analysis: As mentioned earlier, the magnitude of the IC50 shift can be used to estimate the dissociation constant for the drug-serum protein interaction, which in turn can be used to predict the extent of protein binding.[3][5]

Data Summary

Antifungal AgentProtein Binding (%)Test OrganismFold Increase in IC50/MIC in the Presence of Serum
Fluconazole 11%Candida albicans1.5 - 3.5
Griseofulvin >90%Trichophyton rubrum~3.6
Amphotericin B >90%Candida albicans~10
Miconazole >99%Candida albicans7 - 13
Terbinafine >99%Candida albicans~61
Itraconazole >99%Candida albicansActivity not diminished by albumin

Data compiled from a study by Legrand et al. (1995).[6] It is important to note that for some highly-bound drugs like itraconazole, the in vitro activity is not always diminished as predicted by the free drug hypothesis, suggesting more complex interactions may be at play.[6]

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing in the Presence of Serum

This protocol is adapted from the Clinical & Laboratory Standards Institute (CLSI) guidelines and is intended to determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain in the presence of serum.

  • Prepare Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar (B569324) plate to obtain fresh, logarithmic-phase colonies.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Further dilute the inoculum in the desired test medium (e.g., RPMI 1640) to achieve the final target concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of this compound in the test medium containing the desired concentration of serum (e.g., 10%, 50% Fetal Bovine Serum). The final concentrations should span the expected MIC range.

  • Assay Setup:

    • In a 96-well microtiter plate, add 100 µL of each this compound dilution to the appropriate wells.

    • Include a drug-free control well (medium with serum only) and a sterility control well (medium with serum, no inoculum).

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours, or until sufficient growth is observed in the drug-free control well.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the drug-free control. This can be determined visually or by measuring absorbance with a microplate reader.

Protocol 2: Equilibrium Dialysis for Determining Serum Protein Binding

This protocol provides a general workflow for assessing the binding of this compound to serum proteins.

  • Prepare Dialysis Unit:

    • Use a commercially available equilibrium dialysis device with a semipermeable membrane (typically with a molecular weight cutoff of 5-10 kDa).

    • Hydrate the membrane according to the manufacturer's instructions.

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a solution of serum (e.g., human serum, bovine serum) or a purified serum protein like albumin.

  • Dialysis Setup:

    • Add the this compound solution to one chamber of the dialysis unit (the buffer chamber).

    • Add the serum or protein solution to the other chamber (the protein chamber).

    • Seal the unit and incubate at 37°C on a shaker for a sufficient time to reach equilibrium (typically 4-24 hours).

  • Sample Analysis:

    • After incubation, carefully collect samples from both the buffer and protein chambers.

    • Determine the concentration of this compound in each sample using a suitable analytical method (e.g., LC-MS/MS, HPLC).

  • Calculate Percent Bound:

    • The concentration in the buffer chamber represents the free (unbound) drug concentration.

    • The total drug concentration in the protein chamber is the sum of the free and bound drug.

    • Calculate the percent bound using the following formula: % Bound = [(Total Concentration - Free Concentration) / Total Concentration] x 100

Visualizations

experimental_workflow Experimental Workflow: In Vitro Susceptibility Testing with Serum cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_fungi Prepare Fungal Inoculum add_fungi Add Fungal Inoculum prep_fungi->add_fungi prep_drug Prepare this compound Dilutions in Serum-Containing Medium add_drug Add Drug Dilutions prep_drug->add_drug setup_plate Set up 96-well Plate setup_plate->add_drug setup_plate->add_fungi incubate Incubate at 35°C setup_plate->incubate read_mic Determine MIC incubate->read_mic

Caption: Workflow for antifungal susceptibility testing in the presence of serum.

signaling_pathway Impact of Serum Protein Binding on this compound Activity cluster_extracellular Extracellular (Culture Medium) cluster_cellular Fungal Cell neo_total Total this compound neo_free Free this compound neo_total->neo_free neo_bound Protein-Bound this compound neo_total->neo_bound serum_protein Serum Protein serum_protein->neo_bound nmt N-myristoyltransferase (NMT) neo_free->nmt Enters Cell & Binds Target neo_bound->nmt Cannot enter cell or bind target inhibition Inhibition of N-myristoylation nmt->inhibition effect Antifungal Effect inhibition->effect

Caption: Serum protein binding reduces the free concentration of this compound.

References

How to mitigate the light sensitivity of Neoenactin A during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Neoenactin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the light sensitivity of this compound during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

Yes, while specific photostability studies on this compound are not extensively published, it belongs to a class of compounds that can be susceptible to degradation upon exposure to light. Many antifungal agents, particularly polyene antibiotics, are known to be light-sensitive.[1][2] Therefore, it is crucial to assume that this compound is light-sensitive and take appropriate precautions during all experimental procedures.

Q2: What are the potential consequences of exposing this compound to light?

Exposure to light, especially UV and high-energy visible light, can lead to the photodegradation of this compound.[3] This degradation can result in a loss of biological activity, the formation of unknown impurities, and consequently, unreliable and irreproducible experimental data.[4] In a worst-case scenario, degradation products could exhibit altered or even toxic effects in biological assays.

Q3: How should I store my stock solutions of this compound?

To minimize degradation, stock solutions of this compound should be stored in amber-colored vials or tubes to block UV and visible light.[1] For further protection, these containers can be wrapped in aluminum foil. It is recommended to store stock solutions at -20°C or -80°C for long-term stability. For short-term storage, refrigeration at 2-8°C in a light-protected container is advisable.

Q4: What immediate steps can I take to protect this compound during an experiment?

During experimental manipulations, it is essential to minimize the exposure of this compound solutions to ambient light. Work in a dimly lit area or use a dark room with a safelight if possible.[1] Keep all tubes, plates, and reservoirs containing this compound covered with aluminum foil or an opaque lid whenever they are not being actively used.

Q5: My experimental results with this compound are inconsistent. Could light sensitivity be the cause?

Inconsistent results are a common indicator of compound instability. If you are observing high variability between replicates or a gradual loss of efficacy over the course of an experiment, the degradation of this compound due to light exposure should be considered a primary suspect. It is crucial to implement rigorous light protection protocols to ensure the integrity of the compound throughout your workflow.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no biological activity in assays Degradation of this compound due to improper handling or storage.1. Prepare fresh solutions of this compound for each experiment from a properly stored solid stock. 2. Minimize exposure to light during all experimental steps by using amber vials, foil wrapping, and working in a dimly lit environment. 3. Verify the concentration and purity of the this compound stock solution using a suitable analytical method like HPLC, if possible.
High variability between experimental replicates Inconsistent degradation of this compound across different samples due to varied light exposure.1. Ensure uniform handling of all samples, including consistent timing of light exposure for all wells in a plate. 2. Use opaque plates or cover plates with a light-blocking lid immediately after adding this compound. 3. Prepare a master mix of the final this compound dilution to add to all relevant samples, ensuring equal treatment.
Precipitate forms in the solution during the experiment Photodegradation products may have lower solubility.1. Immediately protect the solution from light and visually inspect for any changes. 2. If precipitation is observed, the solution should be discarded as the concentration of active this compound is no longer reliable. 3. Review and enhance light protection measures in your experimental protocol.
Unexpected or off-target effects in biological assays Formation of active or toxic photodegradation products.1. Conduct a phototoxicity assessment if feasible (e.g., a 3T3 Neutral Red Uptake phototoxicity test) to determine if light exposure generates cytotoxic compounds.[5][6][7][8][9] 2. If off-target effects are suspected, analyze the light-exposed solution by LC-MS to identify potential degradation products. 3. Strictly adhere to light-mitigation protocols to prevent the formation of such products.

Illustrative Photostability Data of a Related Polyene Antibiotic

Disclaimer: The following data is hypothetical and intended for illustrative purposes to demonstrate the potential light sensitivity of a compound like this compound. This is based on the known behavior of other polyene antibiotics. Researchers should perform their own stability studies for this compound.

Light Condition Exposure Duration Wavelength Range Remaining Active Compound (%)
Ambient Laboratory Light2 hours400-700 nm85%
Ambient Laboratory Light8 hours400-700 nm60%
Direct Sunlight30 minutes300-800 nm40%
UV-A Lamp15 minutes320-400 nm25%
Dark Control (wrapped in foil)8 hoursN/A99%

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Solutions

This protocol outlines the best practices for preparing and handling this compound solutions to minimize light-induced degradation.

  • Working Environment: Whenever possible, perform all manipulations of this compound in a dark room equipped with a red safelight. If a darkroom is unavailable, dim the laboratory lights and shield the work area from direct light sources.

  • Materials:

    • Solid this compound

    • Amber glass vials or polypropylene (B1209903) tubes

    • Aluminum foil

    • Calibrated balance

    • Sterile, light-blocking pipette tips

    • Appropriate solvent (e.g., DMSO, ethanol)

  • Procedure:

    • Before retrieving the solid this compound from storage, prepare all necessary materials and dim the lights in the working area.

    • Weigh the desired amount of solid this compound quickly and transfer it to an amber vial.

    • Add the appropriate volume of solvent to achieve the desired stock concentration.

    • Cap the vial tightly and vortex until the compound is fully dissolved. Wrap the vial in aluminum foil for additional protection.

    • For creating working dilutions, use amber tubes and light-blocking pipette tips if available. Minimize the time the stock solution vial is open.

    • Immediately after use, store the stock solution and any aliquots in a light-protected container at the recommended temperature (-20°C or -80°C).

Protocol 2: Photostability Assessment of this compound (Adapted from ICH Q1B)

This protocol provides a framework for conducting a forced degradation study to quantify the photostability of this compound.[10][11][12]

  • Sample Preparation:

    • Prepare a solution of this compound in a relevant solvent (e.g., methanol (B129727) or the final assay buffer) at a known concentration.

    • Dispense the solution into chemically inert, transparent containers (e.g., quartz cuvettes or clear glass vials).

    • Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

  • Light Exposure:

    • Place the transparent samples in a photostability chamber equipped with a light source that provides a combination of cool white fluorescent and near-UV lamps.

    • The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10]

    • Place the dark control sample in the same chamber to experience the same temperature conditions.

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from the light-exposed and dark control samples.

    • Analyze the aliquots immediately using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

    • The HPLC method should be capable of separating the intact this compound from its degradation products.

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Compare the degradation of the light-exposed samples to the dark control to confirm that degradation is due to light exposure.

    • The results will provide a quantitative measure of this compound's photostability under controlled conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solid Solid this compound (Store at -20°C/-80°C in dark) prep_dissolve Dissolve in Solvent (Amber vial, dim light) prep_solid->prep_dissolve prep_stock Stock Solution (Wrap in foil, store cold) prep_dissolve->prep_stock exp_dilute Prepare Working Dilutions (Use amber tubes) prep_stock->exp_dilute Use Freshly Prepared exp_assay Add to Assay (e.g., 96-well plate) exp_dilute->exp_assay exp_incubate Incubation (Cover plate with opaque lid) exp_assay->exp_incubate exp_read Data Acquisition (Minimize light exposure) exp_incubate->exp_read analysis_data Analyze Data exp_read->analysis_data analysis_results Reliable Results analysis_data->analysis_results

Caption: Workflow for Handling Light-Sensitive this compound.

signaling_pathway cluster_membrane Fungal Cell Membrane ergosterol Ergosterol membrane Membrane Integrity ergosterol->membrane Maintains pore Pore Formation / Membrane Disruption ergosterol->pore membrane->pore Loss of neoenactin This compound neoenactin->ergosterol Binds to leakage Ion Leakage (K+, Na+, H+) pore->leakage death Cell Death leakage->death

Caption: Postulated Mechanism of Action for this compound.

References

Validation & Comparative

A Comparative Analysis of Neoenactin A and Fluconazole Against Candida albicans is Not Feasible Due to Lack of Current Data on Neoenactin A

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the antifungal efficacy of Neoenactin A versus the widely-used fluconazole (B54011) against Candida albicans cannot be conducted at this time due to a significant lack of available scientific data on this compound. Extensive searches for recent, detailed studies on this compound have yielded minimal results, with the most substantial information dating back to its initial discovery and characterization in the late 1970s.

This absence of modern research means that critical data points required for a thorough comparative analysis—such as Minimum Inhibitory Concentration (MIC) values, detailed in vivo efficacy studies, and mechanistic insights into its interaction with C. albicans signaling pathways—are not publicly available. Without this fundamental information, a direct and meaningful comparison with the extensively documented antifungal agent, fluconazole, is impossible.

Fluconazole: A Well-Characterized Antifungal

Fluconazole is a first-generation triazole antifungal agent that has been a cornerstone of anti-Candida therapy for decades. Its mechanism of action and efficacy are well-documented in scientific literature.

Mechanism of Action

Fluconazole's primary mode of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is a key component in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, fluconazole compromises the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and replication.

A simplified representation of this pathway is illustrated below:

fluconazole_mechanism Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol Disrupted_Membrane Disrupted Fungal Cell Membrane Lanosterol_14a_demethylase->Ergosterol Lanosterol_14a_demethylase->Disrupted_Membrane Leads to Fluconazole Fluconazole Fluconazole->Lanosterol_14a_demethylase Inhibits

Caption: Mechanism of action of fluconazole against Candida albicans.

Efficacy and Experimental Protocols

The efficacy of fluconazole against various Candida albicans strains is typically quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution for MIC Determination

A standard method for determining the MIC of fluconazole against C. albicans is the broth microdilution assay, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: C. albicans colonies are suspended in a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. This suspension is then further diluted in a standardized growth medium, such as RPMI-1640.

  • Drug Dilution: A serial two-fold dilution of fluconazole is prepared in a 96-well microtiter plate using the growth medium.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (containing no drug) and a sterility control well (containing no fungi) are included.

  • Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of fluconazole at which there is a significant inhibition of fungal growth compared to the growth control.

The workflow for this protocol can be visualized as follows:

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare C. albicans Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Drug_Dilution Prepare Serial Fluconazole Dilutions Drug_Dilution->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC

Caption: Experimental workflow for MIC determination.

The Unavailability of Data on this compound

In contrast to fluconazole, searches for "this compound" do not yield the necessary data for a comparative guide. The available information is largely historical, focusing on its discovery from Streptoverticillium olivoreticuli subsp. neoenacticus. While these early reports indicate that this compound possesses antifungal activity, they lack the quantitative and mechanistic details that have become standard in modern pharmacological studies.

Specifically, the following information for this compound against Candida albicans is not available in recent literature:

  • Quantitative Efficacy Data: There are no recent studies providing MIC values for a range of C. albicans strains, including clinically relevant and fluconazole-resistant isolates.

  • Detailed Experimental Protocols: Modern, detailed protocols for in vitro and in vivo studies of this compound are not published.

  • Mechanism of Action and Signaling Pathways: The specific molecular target and the signaling pathways in C. albicans affected by this compound have not been elucidated in the available literature.

Conclusion

For a meaningful and scientifically sound comparison of the efficacy of this compound and fluconazole against Candida albicans, comprehensive and current data on this compound is essential. Without such data, any attempt at a comparative guide would be speculative and lack the empirical evidence required by the intended audience of researchers, scientists, and drug development professionals. Further research into the antifungal properties and mechanism of action of this compound is required before a direct comparison with established antifungal agents like fluconazole can be made.

Head-to-Head Comparison: Neoenactin A and Amphotericin B in Antifungal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

In the landscape of antifungal therapeutics, the polyene macrolide amphotericin B has long been a cornerstone for treating severe systemic fungal infections. However, its significant toxicity necessitates the exploration of novel, less toxic, and equally effective alternatives. Among the compounds of interest is Neoenactin A, a member of the enaction class of antibiotics. This guide provides a head-to-head comparison of this compound and amphotericin B, summarizing their mechanisms of action, available performance data, and the experimental protocols used for their evaluation.

Executive Summary

While amphotericin B is a well-characterized antifungal agent with a broad spectrum of activity, its clinical use is hampered by significant dose-dependent toxicities, particularly nephrotoxicity. This compound, on the other hand, is a less-studied compound with a distinct mechanism of action that suggests a potential for a better safety profile. However, a direct quantitative comparison is challenging due to the limited publicly available data on the antifungal activity and cytotoxicity of this compound. This guide synthesizes the existing information to provide a qualitative comparison and a framework for future head-to-head studies.

Mechanism of Action

The fundamental difference between these two antifungal agents lies in their molecular targets and mechanisms of action.

Amphotericin B: This well-established antifungal drug targets ergosterol (B1671047), a vital component of the fungal cell membrane.[1] Amphotericin B molecules bind to ergosterol and form pores or channels in the membrane. This disruption of membrane integrity leads to the leakage of essential intracellular ions and molecules, ultimately resulting in fungal cell death.[1]

This compound: In contrast, this compound is reported to exert its antifungal effect by inhibiting N-myristoyltransferase (NMT).[2] NMT is a crucial enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of cellular proteins. This myristoylation is essential for the proper localization and function of these proteins, which are involved in various critical cellular processes, including signal transduction and membrane targeting. By inhibiting NMT, this compound disrupts these vital cellular functions, leading to fungal cell death.

dot

Caption: Mechanisms of action for Amphotericin B and this compound.

Antifungal Activity: A Qualitative Comparison

Due to the scarcity of direct comparative studies, a quantitative side-by-side analysis of the antifungal spectrum and potency (e.g., Minimum Inhibitory Concentrations - MICs) of this compound and amphotericin B is not currently possible.

Amphotericin B is known for its broad-spectrum activity against a wide range of pathogenic fungi, including species of Candida, Aspergillus, Cryptococcus, and endemic mycoses.

This compound has been reported to possess strong antifungal activity and, notably, to potentiate the antifungal activity of polyene antibiotics like amphotericin B.[3][4] This synergistic potential is a significant area for future research.

Toxicity Profile

Amphotericin B: The primary limitation of amphotericin B is its significant toxicity. By binding to cholesterol in mammalian cell membranes, albeit with lower affinity than to ergosterol, it can cause dose-dependent nephrotoxicity, infusion-related reactions (fever, chills), and electrolyte imbalances.

Experimental Protocols

To facilitate future comparative studies, this section outlines the standard methodologies for evaluating the key performance parameters of antifungal agents.

In Vitro Antifungal Susceptibility Testing

A standard method to determine the in vitro activity of an antifungal agent is the broth microdilution assay, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27 for yeasts and M38 for filamentous fungi.

dot

Antifungal_Susceptibility_Testing_Workflow start Prepare Fungal Inoculum prepare_drug Prepare Serial Dilutions of Antifungal Agents start->prepare_drug dispense Dispense Inoculum and Drug Dilutions into Microtiter Plate prepare_drug->dispense incubate Incubate at 35°C dispense->incubate read_mic Read Minimum Inhibitory Concentration (MIC) (Visually or Spectrophotometrically) incubate->read_mic end Determine Antifungal Potency read_mic->end

Caption: General workflow for in vitro antifungal susceptibility testing.

Protocol:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or buffer, and the turbidity is adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Drug Dilution: The antifungal agents (this compound and amphotericin B) are serially diluted in a liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.

  • Incubation: The plates are incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24-48 hours for yeasts, longer for molds).

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that visibly inhibits fungal growth. This can be assessed visually or by using a spectrophotometer to measure turbidity.

Cytotoxicity Assay

To evaluate the toxicity of the antifungal agents against mammalian cells, a standard in vitro cytotoxicity assay, such as the MTT or XTT assay, can be employed.

Protocol:

  • Cell Culture: A mammalian cell line (e.g., HeLa, HepG2, or primary cells) is cultured in a suitable medium in a 96-well plate until a confluent monolayer is formed.

  • Drug Exposure: The cells are then exposed to serial dilutions of the antifungal agents for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: A viability reagent (e.g., MTT) is added to each well. Viable cells with active metabolism will convert the reagent into a colored product.

  • Data Analysis: The absorbance is measured using a plate reader, and the concentration of the drug that causes a 50% reduction in cell viability (IC50) is calculated.

Conclusion and Future Directions

Amphotericin B remains a potent, broad-spectrum antifungal agent, but its clinical utility is constrained by its toxicity. This compound, with its distinct mechanism of inhibiting N-myristoyltransferase, presents an intriguing alternative that may offer a wider therapeutic window. The potentiation of polyene activity by neoenactins also opens up possibilities for combination therapies that could allow for lower, less toxic doses of amphotericin B.

However, the current lack of comprehensive, publicly available data on this compound's antifungal spectrum and cytotoxicity makes a direct, quantitative comparison with amphotericin B premature. Rigorous head-to-head in vitro and in vivo studies are imperative to elucidate the true potential of this compound as a next-generation antifungal agent. Future research should focus on:

  • Determining the MICs of this compound against a broad panel of clinically relevant fungal pathogens.

  • Conducting comprehensive cytotoxicity studies on various mammalian cell lines to establish its in vitro therapeutic index.

  • Investigating the synergistic effects of this compound in combination with amphotericin B and other antifungal agents.

  • Elucidating the potential for resistance development to this compound.

Such data will be critical for guiding the further development of this compound and for determining its place in the clinical armamentarium against invasive fungal infections.

References

Validating N-myristoyltransferase as the Primary Antifungal Target of Neoenactin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Neoenactin A with other antifungal agents, focusing on the validation of N-myristoyltransferase (NMT) as its primary target. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to N-myristoyltransferase as an Antifungal Target

N-myristoyltransferase (NMT) is a crucial enzyme in eukaryotes, including pathogenic fungi. It catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a specific set of cellular proteins. This process, known as N-myristoylation, is vital for various cellular functions, including signal transduction, protein trafficking, and maintaining cell wall integrity. The essential nature of NMT in fungi, coupled with significant structural differences between fungal and human NMTs, makes it an attractive and promising target for the development of selective antifungal drugs. Inhibition of fungal NMT can lead to broad-spectrum fungicidal or fungistatic activity. Several classes of NMT inhibitors have been investigated, including peptidomimetics, benzofurans, and benzothiazoles.

This compound: An N-myristoyltransferase Inhibitor

This compound belongs to the enactin family of antibiotics and has demonstrated significant antifungal activity. Published research indicates that the mechanism of action for neoenactins involves the inhibition of N-myristoyltransferase. By targeting this essential enzyme, this compound disrupts critical cellular processes in fungi, leading to the cessation of growth and cell death. This guide aims to provide the available evidence and comparative data to validate NMT as the primary antifungal target of this compound.

Comparative Performance Data

To objectively evaluate the efficacy of this compound, its performance is compared against other known NMT inhibitors and commonly used antifungal agents. The following tables summarize the available quantitative data for inhibitory activity against fungal NMT (IC50 values) and antifungal efficacy against pathogenic fungi (Minimum Inhibitory Concentration - MIC values).

Table 1: Comparative Inhibitory Activity against Fungal N-myristoyltransferase (NMT)

CompoundTarget OrganismNMT IsoformIC50
This compound Information Not Currently AvailableInformation Not Currently AvailableInformation Not Currently Available
Myristic Acid Derivative 3uCandida albicansNMT0.835 µM[1]
Myristic Acid Derivative 3mCandida albicansNMT0.863 µM[1]
Peptidomimetic InhibitorCandida albicansNMT20-50 nM[2]
FTR1335Candida albicansCaNmt0.49 nM[3]
DDD85646 (IMP-366)Homo sapiensNMT1/21.3-25 µM
IMP-1088Homo sapiensNMT1/21.3-25 µM

Table 2: Comparative Antifungal Activity (Minimum Inhibitory Concentration - MIC)

CompoundCandida albicans (µg/mL)Aspergillus fumigatus (µg/mL)
This compound Information Not Currently AvailableInformation Not Currently Available
Common Antifungals
Amphotericin B0.25 - 1.00.5 - 2.0
Fluconazole0.25 - 16[4]>64
Itraconazole0.03 - >16[4]1.0
Voriconazole0.03 - 1.01.0
Caspofungin0.0625 - 2[4]0.015 - 0.5
NMT Inhibitors
Myristic Acid Derivatives (3u, 3k, 3r, 3t)MIC50: Not specifiedMIC50: Not specified
FTR1335MFC: 0.78 µM (approx. 0.46 µg/mL)Not specified
DDD86481Not specified7 µM (with 24% nmt expression)[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine NMT inhibition and antifungal activity.

In Vitro N-myristoyltransferase (NMT) Inhibition Assay (Fluorescence-based)

This protocol describes a fluorescence-based assay to measure the inhibitory activity of compounds against NMT. The assay detects the production of Coenzyme A (CoA), a product of the N-myristoylation reaction.

Materials:

  • Purified fungal N-myristoyltransferase

  • Myristoyl-CoA

  • Peptide substrate (e.g., a peptide derived from a known myristoylated protein)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)

  • Fluorescent probe specific for thiols (e.g., 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin - CPM)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In the wells of a 96-well black microplate, add the assay buffer.

  • Add serial dilutions of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the peptide substrate and Myristoyl-CoA to all wells.

  • Initiate the enzymatic reaction by adding the purified fungal NMT to all wells except the negative control.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a solution of the fluorescent probe CPM. The CPM will react with the free thiol group of the CoA produced, resulting in a fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 387 nm, Em: 463 nm for CPM-CoA adduct).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.

Materials:

  • Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

  • Antifungal agent (e.g., this compound)

  • Standardized culture medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.

    • Prepare a suspension of fungal cells or conidia in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (OD at 530 nm). This corresponds to a specific cell density.

    • Further dilute the standardized suspension in the culture medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).

  • Drug Dilution:

    • Prepare a stock solution of the antifungal agent in a suitable solvent.

    • Perform serial two-fold dilutions of the antifungal agent in the 96-well microtiter plates using the culture medium to achieve a range of final concentrations.

    • Include a drug-free well as a positive control for fungal growth and an uninoculated well as a negative control.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for some molds.

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection or by measuring the optical density at a specific wavelength (e.g., 600 nm).

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free control well.[6][7][8]

Visualizing the Pathway and Experimental Logic

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

NMT_Pathway Myristoyl_CoA Myristoyl-CoA NMT N-myristoyltransferase (NMT) Myristoyl_CoA->NMT Binds to NMT Protein N-terminal Glycine Protein Substrate Protein->NMT Binds to NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes Myristoylation Cellular_Functions Signal Transduction, Membrane Targeting, Cell Wall Integrity Myristoylated_Protein->Cellular_Functions Neoenactin_A This compound Neoenactin_A->Inhibition Inhibition->NMT

Caption: N-myristoyltransferase signaling pathway and inhibition by this compound.

Experimental_Workflow cluster_NMT_Assay NMT Inhibition Assay cluster_MIC_Assay Antifungal Susceptibility (MIC) Assay NMT_Start Prepare Reagents: NMT, Substrates, this compound NMT_Incubate Incubate Reaction Mixture NMT_Start->NMT_Incubate NMT_Detect Detect CoA Production (Fluorescence) NMT_Incubate->NMT_Detect NMT_Calculate Calculate % Inhibition NMT_Detect->NMT_Calculate NMT_IC50 Determine IC50 Value NMT_Calculate->NMT_IC50 Validation Validation of NMT as Primary Target NMT_IC50->Validation MIC_Start Prepare Fungal Inoculum & Drug Dilutions MIC_Incubate Inoculate and Incubate MIC_Start->MIC_Incubate MIC_Read Read Growth Inhibition (Visually or Spectrophotometrically) MIC_Incubate->MIC_Read MIC_Value Determine MIC Value MIC_Read->MIC_Value MIC_Value->Validation

Caption: Experimental workflow for validating NMT as the target of this compound.

Conclusion

The available evidence strongly suggests that N-myristoyltransferase is the primary antifungal target of this compound. By inhibiting this essential enzyme, this compound disrupts fundamental cellular processes in fungi, leading to its antifungal effect. To provide a more definitive validation and a comprehensive comparison, further studies are required to determine the specific IC50 value of this compound against various fungal NMTs and its MIC values against a broader range of pathogenic fungi. The experimental protocols provided in this guide offer a standardized approach for obtaining this critical data. Such information will be invaluable for the continued development and positioning of this compound and other NMT inhibitors as a promising new class of antifungal therapeutics.

References

Synergistic Antifungal Effects of Neoenactin A with Conventional Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates the exploration of novel therapeutic strategies. One promising approach is combination therapy, where existing antifungal agents are co-administered to achieve synergistic effects, leading to enhanced efficacy and potentially reducing the dosage and associated toxicity of individual drugs. This guide provides a comprehensive overview of the synergistic potential of Neoenactin A, an antifungal antibiotic, when combined with conventional antifungal drugs. While specific quantitative data on the synergistic interactions of this compound is limited in publicly available literature, this guide outlines the established methodologies for assessing antifungal synergy and the known mechanisms of action of major antifungal drug classes, providing a framework for future research and development in this area.

Understanding Antifungal Synergy

Synergy in antifungal therapy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects. This can manifest as a lower concentration of each drug being required to inhibit or kill the fungal pathogen. The interaction between two antimicrobial agents can be classified as synergistic, additive (indifferent), or antagonistic.

The most common metric used to quantify the interaction is the Fractional Inhibitory Concentration Index (FICI) . It is calculated using the following formula:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

The interpretation of the FICI is as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

This compound and its Potential for Synergy

Conventional Antifungal Drugs: Mechanisms of Action

To understand the potential for synergistic interactions with this compound, it is crucial to understand the mechanisms of action of conventional antifungal drugs.

Table 1: Major Classes of Conventional Antifungal Drugs and Their Mechanisms of Action

Antifungal ClassExamplesMechanism of Action
Polyenes Amphotericin B, NystatinBind to ergosterol (B1671047), a key component of the fungal cell membrane, leading to the formation of pores, leakage of intracellular contents, and cell death.
Azoles Fluconazole, Itraconazole, VoriconazoleInhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for ergosterol biosynthesis. This disrupts membrane integrity and function.
Echinocandins Caspofungin, Micafungin, AnidulafunginInhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to cell wall instability and lysis.
Allylamines TerbinafineInhibit squalene (B77637) epoxidase, another enzyme in the ergosterol biosynthesis pathway, leading to a deficiency in ergosterol and an accumulation of toxic squalene.
Pyrimidines FlucytosineInterferes with fungal DNA and RNA synthesis.

Experimental Protocols for Assessing Antifungal Synergy

The following are detailed methodologies for key experiments used to evaluate the synergistic effects of antifungal drug combinations.

Checkerboard Microdilution Assay

The checkerboard assay is the most widely used in vitro method to assess antimicrobial synergy.

Objective: To determine the MIC of two drugs alone and in all possible combinations to calculate the FICI.

Materials:

  • 96-well microtiter plates

  • Fungal isolate

  • Culture medium (e.g., RPMI-1640)

  • Antifungal agents (e.g., this compound and a conventional antifungal)

  • Spectrophotometer or visual inspection

Procedure:

  • Preparation of Drug Dilutions: Prepare serial twofold dilutions of each antifungal agent in the culture medium.

  • Plate Setup:

    • In a 96-well plate, add increasing concentrations of Drug A along the x-axis and increasing concentrations of Drug B along the y-axis.

    • Each well will contain a unique combination of concentrations of the two drugs.

    • Include control wells with each drug alone to determine their individual MICs.

    • Also include a growth control (no drug) and a sterility control (no inoculum).

  • Inoculation: Add a standardized fungal inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific fungal species.

  • Reading Results: Determine the MIC for each drug alone and for each combination by identifying the lowest concentration that inhibits visible fungal growth.

  • FICI Calculation: Calculate the FICI for each combination using the formula mentioned above.

Time-Kill Assay

The time-kill assay provides a dynamic assessment of the antifungal effect of drug combinations over time.

Objective: To determine the rate of fungal killing by individual drugs and their combination.

Materials:

  • Fungal isolate

  • Culture medium

  • Antifungal agents

  • Shaking incubator

  • Plating supplies (agar plates, sterile saline)

Procedure:

  • Preparation of Cultures: Grow the fungal isolate to a logarithmic phase.

  • Exposure to Drugs: Add the antifungal agents (alone and in combination at specific concentrations, often based on MIC values from the checkerboard assay) to the fungal cultures. Include a growth control without any drug.

  • Incubation and Sampling: Incubate the cultures in a shaking incubator. At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on agar (B569324) plates to determine the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

Potential Mechanisms of Synergy with this compound

While specific mechanistic studies for this compound combinations are lacking, the potentiation of polyene activity suggests several potential mechanisms that could be investigated.

  • Increased Drug Penetration: this compound might disrupt the fungal cell wall or membrane, facilitating the entry of the conventional antifungal drug to its target site. For example, damage to the cell wall could allow polyenes easier access to the ergosterol in the cell membrane.

  • Inhibition of Different Steps in a Vital Pathway: this compound and a conventional drug might inhibit different enzymes in the same essential metabolic pathway, leading to a more profound disruption of that pathway.

  • Inhibition of Resistance Mechanisms: this compound could potentially inhibit efflux pumps or other mechanisms that fungi use to resist the effects of conventional antifungal drugs.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Synergy Testing

Synergy_Testing_Workflow Experimental Workflow for Antifungal Synergy Testing cluster_0 In Vitro Synergy Assessment cluster_1 Mechanistic Studies MIC Determination (Single Agents) MIC Determination (Single Agents) Checkerboard Assay Checkerboard Assay MIC Determination (Single Agents)->Checkerboard Assay Input for concentration range FICI Calculation FICI Calculation Checkerboard Assay->FICI Calculation Determine MICs in combination Interaction Classification Interaction Classification FICI Calculation->Interaction Classification Synergy, Additive, or Antagonism Time-Kill Assay Time-Kill Assay Interaction Classification->Time-Kill Assay Confirm synergistic interactions Cellular Morphology Analysis Cellular Morphology Analysis Time-Kill Assay->Cellular Morphology Analysis Observe drug effects Target Pathway Investigation Target Pathway Investigation Cellular Morphology Analysis->Target Pathway Investigation Identification of Synergistic Mechanism Identification of Synergistic Mechanism Target Pathway Investigation->Identification of Synergistic Mechanism Fungal Isolate Fungal Isolate Fungal Isolate->MIC Determination (Single Agents) Fungal Isolate->Checkerboard Assay Fungal Isolate->Time-Kill Assay Antifungal Drugs (this compound + Conventional) Antifungal Drugs (this compound + Conventional) Antifungal Drugs (this compound + Conventional)->MIC Determination (Single Agents) Antifungal Drugs (this compound + Conventional)->Checkerboard Assay Antifungal Drugs (this compound + Conventional)->Time-Kill Assay

References

Evaluating the Clinical Relevance of N-Myristoyltransferase (NMT) Inhibition: A Comparative Analysis of Neoenactin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Myristoyltransferase (NMT) has emerged as a critical therapeutic target in oncology, infectious diseases, and virology. This enzyme catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide array of cellular and viral proteins. This lipid modification, known as N-myristoylation, is vital for protein localization, stability, and function, making NMT an essential enzyme for the viability of cancer cells and various pathogens.

This guide provides a comparative evaluation of NMT inhibitors, with a focus on the fungal-derived compound Neoenactin A. Due to the limited publicly available quantitative data on this compound, this guide will benchmark it against two well-characterized, potent NMT inhibitors, IMP-1088 and DDD85646 , to assess its potential clinical relevance and highlight areas for future investigation.

Mechanism of Action: The Significance of NMT Inhibition

N-myristoylation is a key post-translational modification that governs the function of proteins involved in crucial signaling pathways.[1] NMT inhibition disrupts these pathways, leading to cellular dysfunction and death. For instance, many oncoproteins, such as those in the Src family of tyrosine kinases, require myristoylation for membrane association and subsequent downstream signaling that drives cell proliferation.[2] Inhibition of NMT can thus arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells.[3] Similarly, essential proteins in viruses and parasites depend on host NMT for their life cycle, making NMT a promising host-directed therapeutic target.[4][5]

Below is a diagram illustrating the central role of NMT in cellular signaling and the effect of its inhibition.

NMT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MembraneLocalization Membrane Localization & Function Downstream Downstream Signaling (Proliferation, Survival) MembraneLocalization->Downstream MyristoylCoA Myristoyl-CoA NMT NMT (N-Myristoyltransferase) MyristoylCoA->NMT Fatty Acid Donor MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein Catalysis Substrate Substrate Protein (e.g., c-Src) Substrate->NMT Protein Substrate MyristoylatedProtein->MembraneLocalization Inhibitor NMT Inhibitor (e.g., this compound) Inhibitor->NMT Inhibition Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_downstream Downstream & In Vivo Analysis EnzymeAssay 1. NMT Enzymatic Assay IC50 2. Determine IC₅₀ (Potency) EnzymeAssay->IC50 Selectivity 3. Selectivity Profiling (vs. other enzymes) IC50->Selectivity Viability 4. Cell Viability Assay (e.g., MTS, MTT) Selectivity->Viability EC50 5. Determine EC₅₀ (Cellular Efficacy) Viability->EC50 TargetEngage 6. Target Engagement Assay (e.g., Proteomic Profiling) EC50->TargetEngage ConfirmOnTarget 7. Confirm On-Target Effect TargetEngage->ConfirmOnTarget Pathway 8. Downstream Pathway Analysis (Western Blot, Proteomics) ConfirmOnTarget->Pathway Phenotype 9. Evaluate Phenotype (Apoptosis, Cell Cycle Arrest) Pathway->Phenotype InVivo 10. Preclinical In Vivo Models Phenotype->InVivo

References

In Vivo Validation of Antifungal Activity: A Comparative Analysis of Neoenactin A and Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

It is important to note that publicly available scientific literature does not currently contain in vivo validation studies of Neoenactin A's antifungal activity in animal models. Discovered as a potentiator of polyene antibiotics, its efficacy as a standalone or combination therapy in a living organism has yet to be reported.[1][2] This guide, therefore, provides a comparative framework by detailing the in vivo performance of established antifungal drugs—the polyene Amphotericin B and the echinocandins Caspofungin and Micafungin—against which this compound's potential could be benchmarked in future studies.

Comparator Antifungal Agents: An Overview

To provide a robust comparison, this guide focuses on two classes of antifungal agents with distinct mechanisms of action:

  • Polyenes (Amphotericin B): This class of drugs binds to ergosterol, a primary component of the fungal cell membrane, leading to the formation of pores and subsequent cell death.[3][4][5] Amphotericin B remains a critical treatment for many systemic fungal infections, though its use can be limited by toxicity.[4]

  • Echinocandins (Caspofungin and Micafungin): This newer class of antifungals inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, resulting in osmotic instability and lysis.[6] They are generally well-tolerated and effective against a broad range of pathogens.

In Vivo Efficacy of Comparator Antifungals: A Data-Driven Comparison

The following tables summarize the in vivo efficacy of Amphotericin B, Caspofungin, and Micafungin in various animal models of fungal infections. These data are extracted from multiple studies and presented to facilitate a comparative understanding of their potency.

Amphotericin B: In Vivo Efficacy Data
Animal ModelFungal PathogenTreatment RegimenKey FindingsReference
Neutropenic Murine ModelCandida auris (4 clades)1 mg/kg/day, intraperitoneally for 5 daysSignificantly increased survival rates in mice infected with East Asian, and some South African and South American clades. Decreased fungal burden in heart, kidneys, and brain for susceptible clades.[7][8][7][8]
Juvenile Mouse ModelCandida albicans (CNS infection)1 mg/kg/day for 7 daysReduced kidney fungal burden but not brain fungal burden.[2][2]
Neutropenic Rat ModelAspergillus fumigatus (pulmonary)1 mg/kg/day for 10 daysModest prolongation of animal survival.[9][9]
Murine ModelCandida albicans0.08 to 20 mg/kg total dose over 72 hDose-dependent killing, with the peak serum level/MIC ratio being the best predictor of efficacy.[10][10]
Murine ModelCandida albicans (systemic)2 mg/kg/day, intraperitoneally100% survival over 16 days and a 3.5-log reduction in kidney fungal burden.[11][11]
Caspofungin: In Vivo Efficacy Data
Animal ModelFungal PathogenTreatment RegimenKey FindingsReference
Juvenile Mouse ModelCandida albicans (CNS infection)1, 2, 4, and 8 mg/kg/day for 7 days100% survival in all treated groups. Dose-dependent reduction in kidney and brain fungal burden, superior to Amphotericin B at 1 mg/kg.[2][2]
Neutropenic Rat ModelAspergillus fumigatus (pulmonary)1, 2, 3, or 4 mg/kg/day for 10 daysDose-dependent increase in efficacy, with 4 mg/kg/day resulting in 100% survival and a significant decrease in fungal burden.[9][9]
Immunosuppressed Mouse ModelCandida albicans0.25 to 2.0 mg/kg80-100% of mice had sterile kidneys.
Immunosuppressed Mouse ModelAspergillus fumigatus≥0.125 mg/kgSignificant prolongation of survival.
Murine ModelCandida glabrata0.5, 1, 5, and 10 mg/kg/day for 7 daysSignificantly reduced kidney fungal burden at most doses tested.[3][3]
Micafungin: In Vivo Efficacy Data
Animal ModelFungal PathogenTreatment RegimenKey FindingsReference
Murine ModelCandida albicans & C. glabrata0.078 to 80 mg/kg/24 h for 4 daysFree drug AUC/MIC ratios of approximately 10 for stasis and 20 for 1-log killing were associated with efficacy.
Murine ModelAspergillus spp. (systemic)10 mg/kg/doseSignificantly prolonged survival and resulted in a 30- to 50-fold lower fungal burden in the kidneys compared to controls.[6][6]
Neutropenic Murine ModelCandida tropicalis (Amphotericin B and fluconazole-resistant)1-10 mg/kg/day for 7 daysDoses between 2 and 10 mg/kg reduced CFU below the level of detection in tissues and were more effective than Amphotericin B or fluconazole.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of in vivo studies. Below are generalized experimental protocols for systemic fungal infection models based on the reviewed literature.

Murine Model of Systemic Candidiasis
  • Animal Model: Immunocompromised mice (e.g., neutropenic, induced by cyclophosphamide).

  • Inoculum Preparation: Candida species are cultured on appropriate agar, and a suspension is prepared in sterile saline. The concentration is adjusted to a desired level (e.g., 1 x 10^6 CFU/mL).

  • Infection: Mice are infected via intravenous injection (e.g., lateral tail vein) with the prepared fungal suspension.

  • Treatment: Antifungal agents are administered at specified doses and routes (e.g., intraperitoneally, intravenously, or orally) starting at a set time post-infection (e.g., 24 hours). A control group receives a vehicle.

  • Monitoring and Endpoints:

    • Survival: Animals are monitored daily for a specified period (e.g., 21-28 days), and survival rates are recorded.

    • Fungal Burden: At specific time points, animals are euthanized, and organs (e.g., kidneys, brain, lungs) are aseptically removed, homogenized, and plated on appropriate media to determine the number of colony-forming units (CFU) per gram of tissue.

Murine Model of Pulmonary Aspergillosis
  • Animal Model: Immunocompromised mice (e.g., neutropenic).

  • Inoculum Preparation: Aspergillus fumigatus conidia are harvested and suspended in sterile saline containing a surfactant (e.g., Tween 80).

  • Infection: Mice are infected via intranasal instillation or aerosol inhalation of the conidial suspension.

  • Treatment: Antifungal therapy is initiated at a defined time post-infection.

  • Monitoring and Endpoints:

    • Survival: Monitored daily.

    • Fungal Burden: Determined by CFU counts in lung homogenates.

    • Histopathology: Lung tissues are fixed, sectioned, and stained to observe the extent of fungal invasion and inflammation.

Visualizing Experimental Workflows and Mechanisms of Action

To further clarify the experimental processes and the molecular interactions of the antifungal agents, the following diagrams are provided.

G Generic Workflow for In Vivo Antifungal Efficacy Study cluster_0 Preparation cluster_1 Infection & Treatment cluster_2 Endpoint Analysis A Animal Acclimatization B Immunosuppression (e.g., Cyclophosphamide) A->B D Intravenous/Intranasal Infection B->D C Fungal Inoculum Preparation C->D E Treatment Group (Drug Administration) D->E F Control Group (Vehicle Administration) D->F G Survival Monitoring E->G H Organ Harvest (Kidney, Lung, Brain) E->H F->G F->H I Fungal Burden Quantification (CFU/g) H->I J Histopathological Analysis H->J

Generic workflow for an in vivo antifungal efficacy study.

G Mechanism of Action: Polyenes (Amphotericin B) A Amphotericin B C Fungal Cell Membrane A->C B Ergosterol B->C D Pore Formation C->D Binding E Leakage of Intracellular Ions (K+, Na+) D->E F Cell Death E->F

Mechanism of action for polyene antifungals like Amphotericin B.

G Mechanism of Action: Echinocandins A Echinocandins (Caspofungin, Micafungin) B β-(1,3)-D-glucan synthase A->B Binds to E Inhibition A->E Results in C β-(1,3)-D-glucan Synthesis B->C Catalyzes D Fungal Cell Wall C->D Forms F Cell Wall Weakening D->F Leads to E->C Blocks G Osmotic Lysis & Cell Death F->G

Mechanism of action for echinocandin antifungals.

Conclusion and Future Directions for this compound

While direct in vivo data for this compound is currently unavailable, its known role as a potentiator for polyene antibiotics suggests a promising avenue for future research. The established in vivo models and efficacy data for Amphotericin B, Caspofungin, and Micafungin presented in this guide provide a valuable reference for designing and evaluating future studies on this compound.

Key future research directions should include:

  • In vivo efficacy studies of this compound as a monotherapy in various animal models of fungal infections to determine its standalone antifungal activity.

  • Combination studies of this compound with Amphotericin B to quantify the synergistic or potentiating effects in vivo. This could potentially allow for lower, less toxic doses of Amphotericin B to be used.

  • Pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of this compound in animal models.

  • Elucidation of its precise mechanism of action to better understand its molecular target and how it potentiates the effects of other antifungals.

The development of new antifungal agents is critical in the face of rising resistance to existing drugs. While the in vivo validation of this compound is a necessary next step, the existing data on comparator drugs offer a clear roadmap for these future investigations.

References

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